molecular formula C5H9N5S B2938577 N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea CAS No. 5102-45-4

N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No.: B2938577
CAS No.: 5102-45-4
M. Wt: 171.22
InChI Key: KIKXOOGOLARHIO-UHFFFAOYSA-N
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Description

N-Ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea (CAS 5102-45-4) is a high-value chemical intermediate that integrates a thiourea moiety with a 1,2,4-triazole ring, forming a versatile scaffold for research and development. This compound, with the molecular formula C5H9N5S and a molecular weight of 171.22 g/mol, is supplied with a high purity level, typically at 98% or higher . The 1,2,4-triazole pharmacophore is a recognized privileged structure in medicinal and agricultural chemistry, known for its significant role in compounds with antifungal, antibacterial, and antiviral properties . Drugs such as fluconazole and itraconazole exemplify the therapeutic potential of this heterocyclic system . As a synthetic intermediate, this thiourea derivative is a critical building block for constructing more complex molecules. Its structure makes it particularly relevant for creating novel compounds with potential biological activities. Research into analogous thiourea and urea derivatives containing 1,2,4-triazole moieties has demonstrated promising fungicidal activity against various plant pathogens and larvicidal activity against mosquitoes such as Aedes aegypti . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5S/c1-2-6-5(11)9-10-3-7-8-4-10/h3-4H,2H2,1H3,(H2,6,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKXOOGOLARHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to CAS 5102-45-4 and an Investigation into N-Desethyl-N-(2-hydroxyethyl)isopropalin

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This document addresses the inquiry for a technical guide on CAS 5102-45-4, with a focus on "N-Desethyl-N-(2-hydroxyethyl)isopropalin." It is crucial to begin by clarifying a significant discrepancy identified during our literature and database review. The CAS number 5102-45-4 is officially assigned to the compound N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea . Conversely, "N-Desethyl-N-(2-hydroxyethyl)isopropalin" does not correspond to this CAS number, and no specific data for a compound with this exact name could be located.

This guide is therefore structured into two main sections to provide the most accurate and relevant information. The first section will deliver a comprehensive technical overview of the compound correctly associated with CAS 5102-45-4. The second section will explore the user's core topic of interest, "N-Desethyl-N-(2-hydroxyethyl)isopropalin," by examining its parent compound, Isopropalin, and presenting a hypothetical profile of the requested derivative based on chemical principles.

Part 1: Technical Guide for CAS 5102-45-4: this compound

Chemical Identity and Properties

This compound is a heterocyclic compound incorporating a triazole and a thiourea moiety. The structural representation of this molecule is provided below.

Caption: Chemical structure of this compound.

PropertyValueSource
CAS Number 5102-45-4[1][2][3]
Molecular Formula C5H9N5S[1][2]
Molecular Weight 171.22 g/mol [1][2]
Appearance No data available
Solubility No data available[1]
Storage Conditions Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years).[1]
Safety Data and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Ventilation: Use in a well-ventilated area.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate extinguishing media for surrounding fire.

Potential Hazards: Thiourea and its derivatives are known to have potential health risks. For instance, the parent compound, thiourea, is suspected of causing cancer and damaging fertility or the unborn child.[4][5][6] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[4][5] While the specific toxicity of this compound has not been fully investigated, it should be handled with care, assuming it may possess similar hazards.

Synthesis and Potential Applications

Synthesis: The synthesis of N-substituted 1,2,4-triazole derivatives often involves multi-step reactions. A general approach to synthesizing N-thiourea derivatives of 1,2,4-triazoles can involve the reaction of a 4-amino-1,2,4-triazole with an isothiocyanate, or a multi-step process starting from a suitable amine and thiophosgene followed by reaction with a hydrazine derivative to form the triazole ring.[7][8] A plausible synthetic route for this compound could involve the reaction of 4-amino-4H-1,2,4-triazole with ethyl isothiocyanate.

Caption: A potential synthetic pathway for this compound.

Potential Applications: While specific applications for this compound are not well-documented in the available literature, the 1,2,4-triazole and thiourea moieties are present in many biologically active compounds. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[9][10][11][12] Similarly, thiourea derivatives have been investigated for their potential as antimicrobial, antioxidant, and anticancer agents.[13][14] Therefore, it is plausible that this compound could be a subject of interest in medicinal chemistry and drug discovery research.

Supplier Information

This compound is available from several chemical suppliers, primarily for research and development purposes.

SupplierCountryPurity/Package Information
Shanghai Raise Chemical Technology Co., LtdChinaPurity: 97% HPLC; Package: 1g, 5g, 10g
Bide Pharmatech Ltd.ChinaPurity: 90%; Package: 100mg, 250mg, 1g
Aikon International LimitedChinaPurity: 95%+; Package: 1g, 5g, 10g
Matrix ScientificUnited StatesNot specified
Key Organics Limited/Bionet ResearchUnited KingdomNot specified
AlchimicaNot specified1g package

This information is based on publicly available supplier data and may be subject to change.[3][15]

Part 2: An Investigation into N-Desethyl-N-(2-hydroxyethyl)isopropalin

As previously stated, a compound with the name "N-Desethyl-N-(2-hydroxyethyl)isopropalin" is not associated with CAS 5102-45-4, and no specific data for this compound could be found. To provide relevant information, this section will focus on the parent compound, Isopropalin, and a theoretical analysis of the requested derivative.

Profile of the Parent Compound: Isopropalin

Isopropalin (CAS 33820-53-0) is a dinitroaniline herbicide.[16] It was used as a selective pre-emergence herbicide to control grasses and broad-leaved weeds, particularly in transplant tobacco.[17]

Caption: Chemical structure of Isopropalin and the hypothetical structure of its derivative.

PropertyValueSource
CAS Number 33820-53-0[16]
Molecular Formula C15H23N3O4[16]
Molecular Weight 309.36 g/mol [16]
Appearance Red-orange liquid[18]
Solubility In water at 25 °C, 0.1 mg/l. Soluble in acetone, hexane, benzene, chloroform, diethyl ether, acetonitrile, and methanol.[16]
Melting Point Not applicable (liquid)
Boiling Point No data available

Safety Information for Isopropalin:

  • Hazard Statements: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long lasting effects.[18]

  • Precautionary Statements: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof equipment. Use non-sparking tools. Take action to prevent static discharges. Wear protective gloves/protective clothing/eye protection/face protection. Avoid release to the environment.[18]

  • First Aid: In case of skin contact, take off immediately all contaminated clothing and rinse the affected areas with water. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. If inhaled, move the victim into fresh air. If ingested, rinse mouth with water and do not induce vomiting; call a doctor or Poison Control Center immediately.[18]

Metabolism of Isopropalin: Field soil studies with 14C-labeled isopropalin have shown that it is biodegradable.[19] The transformation products in soil do not accumulate to significant levels.[19] In plants, radioactivity from isopropalin was found to be randomly distributed throughout the plant tissue, and isopropalin itself and its recognizable transformation products were not detected.[19] The metabolic pathways likely involve modifications of the N-propyl groups and reduction of the nitro groups.

Hypothetical Profile of N-Desethyl-N-(2-hydroxyethyl)isopropalin

Based on its name, "N-Desethyl-N-(2-hydroxyethyl)isopropalin" would be a derivative of Isopropalin where one of the N-propyl groups is replaced by a 2-hydroxyethyl group, and the other N-propyl group is replaced by a hydrogen atom (des-ethyl, assuming a typo and it should be des-propyl). A more likely interpretation is that it is a metabolite of a related compound where an N-ethyl group is replaced by a hydrogen (des-ethyl) and another group is a 2-hydroxyethyl group. However, given the name provided, we will assume it is a derivative of Isopropalin.

Hypothetical Structure: The structure would retain the 4-isopropyl-2,6-dinitroaniline core of Isopropalin. One of the N-propyl groups would be replaced by a hydrogen, and the other by a 2-hydroxyethyl group.

Predicted Properties and Hazards:

  • Physical Properties: The introduction of a hydroxyl group would likely increase the polarity and water solubility of the molecule compared to Isopropalin. It would also likely be a liquid or a low-melting solid.

  • Toxicology: The toxicological profile would need to be determined experimentally. However, it is reasonable to assume that it would retain some of the hazards associated with the dinitroaniline class of compounds. Therefore, it should be handled with the same precautions as Isopropalin, including the use of appropriate PPE and avoiding exposure. The presence of the 2-hydroxyethyl group might introduce new metabolic pathways, potentially leading to different toxicological endpoints.

  • Applications: As a potential metabolite or derivative of a herbicide, its primary relevance would likely be in analytical and environmental chemistry for monitoring the fate of the parent compound. It could also be of interest in toxicological studies to understand the potential health effects of Isopropalin and related compounds.

References

  • ISOPROPALIN - Safety Data Sheet. ChemicalBook. (URL not provided)
  • Isopropyl Alcohol - SAFETY D
  • Bulk Isopropanol Distributor & Supplier - Altiras Chemicals. (URL not provided)
  • Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v. (URL not provided)
  • Isopropanol Toxicology Overview - EBM Consult. (URL not provided)
  • Safety Data Sheet: Isopropyl alcohol - Chemos GmbH&Co.KG. (URL not provided)
  • Isopropyl Alcohol Suppliers - Thomasnet. (URL not provided)
  • Isopropalin | C15H23N3O4 | CID 36606 - PubChem. National Institutes of Health. [Link]

  • CAS No. 33820-53-0 - Isopropalin - AccuStandard. (URL not provided)
  • Transformation of Isopropalin in Soil and Plants. Weed Science, Cambridge Core. [Link]

  • Isopropyl Alcohol (IPA) Supplier & Distributor | Univar Solutions. (URL not provided)
  • Isopropyl alcohol metabolism after acute intoxication in humans. PubMed. [Link]

  • Isopropylamine Supplier and Distributor | Buy Isopropylamine Bulk, Drums, LTL
  • Isopropyl Alcohol Supplier and Distributor | Buy IPA Bulk, Drums, LTL
  • SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
  • 5102-45-4|this compound - BIOFOUNT. (URL not provided)
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]

  • Isopropanol Metabolism | Download Scientific Diagram - ResearchG
  • This compound - ChemicalBook. (URL not provided)
  • This compound - ChemicalBook. (URL not provided)
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL not provided)
  • Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties. PubMed. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (URL not provided)
  • SAFETY DATA SHEET - Thiourea - Nexchem Ltd. (URL not provided)
  • Safety Data Sheet: Thiourea - Carl ROTH. (URL not provided)
  • 1-Ethyl-3-(4H-1,2,4-triazol-4-yl)thiourea (1 x 1 g) | Alchimica. (URL not provided)
  • Isopropalin - Hazardous Agents - Haz-Map. (URL not provided)
  • Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem. National Institutes of Health. [Link]

  • Thiourea - RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi. (URL not provided)
  • China Thiourea factory and suppliers | EASFUN. (URL not provided)
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Ethylene thiourea - Wikipedia. [Link]

  • Thiourea Supplier and Distributor of Bulk, LTL, Wholesale products - Covalent Chemical. (URL not provided)
  • Synthesis, characterization and biological evaluation of thioureas, acylthioureas and 4-thiazolidinones as anticancer and antiviral agents - DergiPark. (URL not provided)
  • Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evalu
  • Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents - Semantic Scholar. (URL not provided)
  • Synthesis Methods for 1,2,4-Triazole Derivatives | PDF | Heterocyclic Compound | Ethanol. (URL not provided)

Sources

Targeting the Hybrid Scaffold: A Technical Guide to 1,2,4-Triazole Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Hybrid

In the landscape of modern medicinal chemistry, the fusion of 1,2,4-triazole and thiourea pharmacophores represents a "privileged scaffold" strategy. This hybrid architecture exploits the high dipole moment and metabolic stability of the triazole ring (acting as a bioisostere for amides/esters) alongside the hydrogen-bonding and metal-chelating capabilities of the thiourea moiety.

For drug development professionals, this scaffold offers a versatile template for multi-target ligands. The primary biological activities are driven by specific molecular interactions:

  • Anticancer: Inhibition of EGFR tyrosine kinase and induction of apoptosis via the mitochondrial pathway.

  • Antimicrobial: High-affinity binding to the heme iron of sterol 14

    
    -demethylase (CYP51), halting ergosterol biosynthesis.
    
  • Enzyme Inhibition: Chelation of Nickel (Ni²⁺) ions in the active site of Urease.

Chemical Synthesis & Structural Validation

To investigate these biological activities, high-purity derivatives are required. The following workflow describes the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones (a tautomeric form of the thiourea derivative).

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start Carboxylic Acid Hydrazide Inter Thiosemicarbazide Intermediate Start->Inter Ethanol, Reflux 4-6 hrs Reagent Aryl/Alkyl Isothiocyanate Reagent->Inter Cyclization Cyclization (4N NaOH, Reflux) Inter->Cyclization Val1 Validation: IR (C=O, NH) Inter->Val1 Product 1,2,4-Triazole Thiourea/Thione Cyclization->Product Acidification (HCl) Filtration Val2 Validation: IR (C=S, ~1250 cm⁻¹) No C=O peak Product->Val2

Caption: Step-wise synthesis from hydrazide precursors to the cyclized triazole-thione scaffold.

Protocol A: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-Thiones

Objective: Synthesize a library of derivatives for SAR analysis.

  • Thiosemicarbazide Formation:

    • Dissolve substituted acid hydrazide (0.01 mol) in absolute ethanol (30 mL).

    • Add an equimolar amount of aryl isothiocyanate (0.01 mol).

    • Critical Step: Reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Validation: Formation of a solid precipitate (thiosemicarbazide). Filter, wash with cold ethanol, and dry.

  • Cyclization:

    • Suspend the thiosemicarbazide intermediate in 4N NaOH (20 mL).

    • Reflux for 4 hours. The solution should become clear as the ring closes.

    • Cool the mixture and acidify with 10% HCl to pH 2–3.

    • Validation: A precipitate forms immediately. This is the crude triazole derivative.

  • Purification:

    • Recrystallize from ethanol/water (1:[1]1) to achieve >98% purity (confirmed by HPLC).

Mechanistic Pharmacology

The biological potency of these derivatives stems from their ability to intervene in critical signaling and enzymatic pathways.

Anticancer Mechanism: EGFR Inhibition & Apoptosis

Many 1,2,4-triazole thiourea derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

  • Binding Mode: The triazole nitrogen and thiourea sulfur form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the tyrosine kinase domain.

  • Downstream Effect: Blockade of autophosphorylation prevents activation of the RAS-RAF-MEK-ERK pathway, leading to G2/M cell cycle arrest and upregulation of pro-apoptotic factors (Bax, Caspase-3).

Antimicrobial Mechanism: CYP51 Inhibition[2]
  • Target: Lanosterol 14

    
    -demethylase (CYP51).[2][3]
    
  • Binding Mode: The N-4 nitrogen of the triazole ring coordinates directly with the heme iron (Fe) in the enzyme's active site.[2]

  • Effect: Accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol, compromising fungal membrane integrity.
    
Diagram 2: Dual-Target Mechanism of Action

MoA cluster_cancer Anticancer Pathway (Human) cluster_fungal Antifungal Pathway (Pathogen) Drug 1,2,4-Triazole Thiourea Derivative EGFR EGFR Tyrosine Kinase Domain Drug->EGFR ATP Competition CYP51 CYP51 (Heme Iron) Drug->CYP51 Fe Coordination Phos Block Autophosphorylation EGFR->Phos Ras Inhibit RAS/RAF Signaling Phos->Ras Apoptosis Induce Apoptosis (Caspase-3 / Bax) Ras->Apoptosis Ergosterol Block Ergosterol Biosynthesis CYP51->Ergosterol Membrane Membrane Destabilization Ergosterol->Membrane

Caption: Dual mechanistic action targeting EGFR in cancer cells and CYP51 in fungal pathogens.

Structure-Activity Relationship (SAR) Matrix

The biological activity is highly sensitive to substitutions at the N-4 and C-5 positions of the triazole ring and the thiourea moiety.

Structural FeatureModificationBiological ImpactMechanistic Rationale
Phenyl Ring (R) Electron-Withdrawing Groups (EWG) (e.g., 4-Cl, 2,4-F, 4-NO₂)Increased Potency (Anticancer & Antimicrobial)Enhances lipophilicity for membrane crossing; strengthens

-

stacking in enzyme active sites.
Phenyl Ring (R) Electron-Donating Groups (EDG) (e.g., 4-CH₃, 4-OCH₃)Decreased Potency Reduces the acidity of the NH protons, weakening H-bond donor capability.
Triazole Core Thione (C=S) vs. Thiol (C-SH) Thione Preferred The thione form is predominant in solution and essential for specific metal chelation (e.g., Urease Ni²⁺).
N-4 Linker Mannich Base Substitution Variable Can improve solubility (hydrophilicity) but may reduce metabolic stability.

Validated Experimental Protocols

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC₅₀ of synthesized derivatives against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells (1 × 10⁴ cells/well) in 96-well plates containing DMEM media. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Add test compounds dissolved in DMSO (final concentration <0.1%) at serial dilutions (e.g., 0.1 µM to 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[2][4][5] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC₅₀.
    
Protocol C: Urease Inhibition Assay

Objective: Evaluate anti-ulcer potential via enzyme inhibition.

  • Mixture: Mix 25 µL of Jack bean urease enzyme (1 U/well) with 25 µL of test compound (various concentrations).

  • Pre-incubation: Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Substrate: Add 55 µL of urea solution (100 mM in phosphate buffer). Incubate for 15 minutes.

  • Detection: Add 45 µL of phenol-hypochlorite reagent (Indophenol method).

  • Measurement: Measure absorbance at 630 nm after 50 minutes. Ammonia production (blue color) correlates with enzyme activity.

References

  • Synthesis and Biological Evaluation of 1,2,4-Triazole Derivatives Source: Chemical Methodologies, 2022.[6] Context: Detailed synthesis protocols and cytotoxicity data against MCF-7 and HepG2 cell lines.[1][7]

  • Urease Inhibition by 1,2,4-Triazole Derivatives Source: SciSpace / Biochemical Kinetics Studies. Context: Kinetic analysis of urease inhibition, identifying non-competitive inhibition modes and molecular docking results.[8]

  • Anticancer Potential of 1,2,4-Triazoles: EGFR and Tubulin Targeting Source: Bioorganic Chemistry (via PubMed/NIH). Context: Mechanistic breakdown of EGFR inhibition and tubulin polymerization effects by triazole scaffolds.

  • Structure-Activity Relationships of Triazole-Thiourea Hybrids Source: ResearchGate (Review). Context: Comprehensive review of SAR, specifically the impact of electron-withdrawing groups on antimicrobial and anticancer efficacy.

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives as Urease Inhibitors Source: Scientific Reports (Nature), 2023. Context: Advanced derivatives showing competitive inhibition and molecular dynamic simulations.[8][9]

Sources

Advanced Technical Guide: Structure-Activity Relationship (SAR) of Triazolyl Thioureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazolyl thiourea scaffold represents a privileged structure in medicinal chemistry, synergizing the pharmacophoric properties of the triazole ring (bioisostere of amide, metabolic stability, dipole interactions) and the thiourea moiety (hydrogen bond donor/acceptor, metal chelator). This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of these hybrids, focusing on their application as anticancer agents (kinase inhibitors), antimicrobial agents (DNA gyrase inhibitors), and enzyme inhibitors (Urease/Alpha-glucosidase).

Chemical Architecture & Synthetic Strategies

The core scaffold consists of two distinct domains connected by a flexible linker. The 1,2,3-triazole (often formed via Click Chemistry) or 1,2,4-triazole (formed via cyclization) serves as the aromatic anchor, while the thiourea bridge acts as the primary effector for hydrogen bonding or metal coordination.

Synthetic Pathways

Two primary methodologies are employed to construct this scaffold. Method A utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to install the triazole, followed by isothiocyanate coupling. Method B involves the cyclization of hydrazine derivatives to form 1,2,4-triazoles.

SynthesisPathways cluster_methodB Method B: 1,2,4-Triazole Route Start1 Azide (R-N3) Triazole 1,2,3-Triazole Intermediate Start1->Triazole CuI, NaAsc Click Chem Start2 Alkyne (R'-C≡CH) Start2->Triazole Amine Triazole-Amine Triazole->Amine Deprotection/Reduction Product Triazolyl Thiourea Scaffold Amine->Product Reflux, EtOH Isothiocyanate Isothiocyanate (R''-NCS) Isothiocyanate->Product Hydrazide Acid Hydrazide Dithiocarbazate Dithiocarbazate Hydrazide->Dithiocarbazate CS2 CS2 / KOH CS2->Dithiocarbazate Triazole124 1,2,4-Triazole-3-thione Dithiocarbazate->Triazole124 Hydrazine hydrate Reflux

Figure 1: Dual synthetic pathways for accessing 1,2,3- and 1,2,4-triazolyl thiourea scaffolds. Method A highlights the modular "Click" approach, while Method B outlines the classical cyclization route.

Standardized Experimental Protocol: CuAAC "Click" & Coupling

Rationale: This protocol ensures regiospecificity (1,4-disubstitution) and high yield, minimizing by-products common in thermal cycloadditions.

  • Click Reaction (Triazole Formation):

    • Dissolve alkyne (1.0 equiv) and organic azide (1.0 equiv) in t-BuOH/H₂O (1:1 v/v).

    • Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).

    • Stir vigorously at RT for 6–12 hours. Monitor via TLC.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% NH₄OH (to remove Cu), then brine. Dry over Na₂SO₄.[1]

  • Thiourea Formation:

    • Dissolve the amino-functionalized triazole (1.0 equiv) in anhydrous Ethanol.

    • Add aryl isothiocyanate (1.1 equiv) dropwise.

    • Reflux for 4–8 hours. A solid precipitate usually forms.

    • Purification: Filter the solid, wash with cold ethanol/ether. Recrystallize from EtOH/DMF if necessary.

SAR Analysis by Therapeutic Area

Antimicrobial Activity (Target: DNA Gyrase / Topo IV)

Research indicates that 1,2,4-triazole derivatives often outperform their 1,2,3-analogs in antibacterial assays due to better mimicry of the pyrimidine core found in natural substrates.

  • The Halogen Effect: Substitution on the N-phenyl ring of the thiourea is critical.

    • F/Cl at C-2/C-4: significantly enhances lipophilicity and membrane permeability.

    • 2,4-Difluoro substitution: Often yields the most potent MIC values (0.25–1 µg/mL) against MRSA, attributed to enhanced metabolic stability and specific halogen-bond interactions in the binding pocket.

  • Linker Dynamics: A methylene (-CH₂-) bridge between the triazole and thiourea allows for optimal conformational flexibility, permitting the thiourea to engage the active site while the triazole stacks with aromatic residues (e.g., Trp/Phe).

Anticancer Activity (Target: Kinases/Tubulin)

For anticancer applications, 1,2,3-triazole hybrids (e.g., chalcone-mimics) are preferred.

  • Electronic Tuning: Electron-withdrawing groups (EWG) like -NO₂ or -CF₃ on the terminal phenyl ring increase the acidity of the thiourea -NH- protons, strengthening hydrogen bond donor capability to kinase hinge regions (e.g., Src, EGFR).

  • Steric Constraints: Bulky groups (e.g., tert-butyl) at the para-position can reduce activity by preventing deep pocket insertion, whereas planar groups (e.g., phenyl, naphthyl) favor intercalation or π-stacking.

Enzyme Inhibition (Target: Urease)

Triazolyl thioureas are potent urease inhibitors, often exceeding the standard Acetohydroxamic Acid (AHA).

  • Mechanism: The thiourea sulfur atom acts as a soft base, coordinating with the bimetallic Nickel (Ni²⁺) center in the urease active site.

  • SAR Insight: An unsubstituted N-H on the thiourea is often required for bidentate coordination. N,N-disubstitution abolishes activity.

Table 1: Comparative SAR Data (Representative)

Compound IDTriazole TypeSubstituent (R)TargetActivity (IC50/MIC)Key SAR Feature
TZ-28g 1,2,4-Triazole2,4-DifluorophenylMRSA0.25 µg/mL (MIC)Halogen bonding, high lipophilicity.
TZ-3m 1,2,3-Triazole4-ChlorophenylSrc Kinase4.2 µM (IC50)EWG enhances H-bond donor strength.
UT-6a 1,2,4-TriazoleUnsubstitutedUrease0.87 µM (IC50)Minimal steric hindrance allows Ni-chelation.
UT-Neg 1,2,4-TriazoleN,N-DimethylUrease>100 µMLoss of H-bond donor/Chelation site.

Mechanistic Pharmacology & Binding Modes[2]

Understanding the binding mode is essential for rational design. The thiourea moiety acts as a "bidentate clamp."

BindingMode cluster_ActiveSite Enzyme Active Site (e.g., Urease/Kinase) cluster_Ligand Triazolyl Thiourea Ligand Metal Metal Ion (Ni++/Mg++) Residue1 Asp/Glu (H-Bond Acceptor) Residue2 Phe/Trp (Pi-Stacking) Sulfur Thiourea Sulfur (C=S) Sulfur->Metal Coordination Bond NH_Groups Thiourea -NH- Groups NH_Groups->Residue1 Hydrogen Bond TriazoleRing Triazole Ring TriazoleRing->Residue2 Pi-Pi Stacking

Figure 2: Pharmacophore binding model. The thiourea sulfur coordinates with active site metals, NH groups form hydrogen bonds with acidic residues, and the triazole ring engages in pi-stacking.

Experimental Validation Protocols

Urease Inhibition Assay (Self-Validating)

Principle: Measurement of ammonia production via the indophenol method.

  • Preparation: Prepare Jack bean urease solution (5 U/mL) in phosphate buffer (pH 6.8).

  • Incubation: Mix 10 µL of test compound (in DMSO) with 25 µL of enzyme solution. Incubate at 37°C for 15 min.

  • Substrate Addition: Add 55 µL of Urea (100 mM). Incubate for 15 min.

  • Detection: Add 45 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).

  • Measurement: Read Absorbance at 630 nm after 50 min.

  • Validation: Use Thiourea or Acetohydroxamic acid as a positive control. If control IC50 deviates >15% from literature, discard run.

MTT Cytotoxicity Assay

Principle: Reduction of tetrazolium salt by metabolically active cells.

  • Seeding: Seed cancer cells (e.g., A549) at 5x10³ cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add graded concentrations of triazolyl thioureas. Incubate 48h.

  • Development: Add 10 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure OD at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Link

  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives. Molecules. Link

  • [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease. Scientific Reports. Link

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Pharmacology. Link

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry. Journal of Chemistry. Link

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery. Link

Sources

An In-depth Technical Guide to N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea, a heterocyclic compound incorporating both a triazole and a thiourea moiety. While specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and data on analogous structures to propose a robust synthesis protocol, predict its physicochemical and spectral characteristics, and discuss its potential biological activities. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a foundational understanding for the synthesis and investigation of this and related compounds.

Core Molecular Attributes

This compound is a small organic molecule with the following fundamental properties:

PropertyValueSource
Molecular Formula C₅H₉N₅S[1]
Molecular Weight 171.22 g/mol [1]
CAS Number 5102-45-4[1]

The structure, featuring a flexible ethyl group, a planar triazole ring, and a polar thiourea linker, suggests potential for diverse intermolecular interactions, a key aspect for biological activity.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved through the nucleophilic addition of 4-amino-4H-1,2,4-triazole to ethyl isothiocyanate. This is a standard and widely employed method for the preparation of N,N'-disubstituted thioureas.

Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Formation reactant1 4-amino-4H-1,2,4-triazole solvent Solvent: Acetonitrile or Ethanol reactant1->solvent reactant2 Ethyl Isothiocyanate reactant2->solvent conditions Stirring at Room Temperature solvent->conditions product This compound conditions->product cluster_compound Test Compound cluster_screening Primary Screening cluster_secondary Secondary/Mechanistic Studies compound This compound antifungal Antifungal Assays compound->antifungal antibacterial Antibacterial Assays compound->antibacterial anticancer Anticancer Cell Line Screening compound->anticancer moa Mechanism of Action Studies antifungal->moa antibacterial->moa apoptosis Apoptosis Assays anticancer->apoptosis enzyme Enzyme Inhibition Assays moa->enzyme

Sources

Methodological & Application

Application Note and Protocol: A Detailed Guide to the Synthesis of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea from Ethyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,2,4-Triazole-Thiourea Scaffolds in Modern Drug Discovery

The confluence of the 1,2,4-triazole ring system with a thiourea moiety creates a molecular scaffold of significant interest to the fields of medicinal chemistry and drug development. The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Thiourea derivatives, on the other hand, are recognized for their diverse biological applications, encompassing antibacterial, anti-inflammatory, and anticancer activities.[3] The combination of these two privileged structures in N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea results in a molecule with considerable potential for further derivatization and investigation as a lead compound in various therapeutic areas. This application note provides a comprehensive, in-depth guide to the synthesis of this target molecule, elucidating the underlying chemical principles and offering a detailed, field-proven experimental protocol.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a nucleophilic addition reaction. The lone pair of electrons on the exocyclic nitrogen atom of 4-amino-4H-1,2,4-triazole acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in ethyl isothiocyanate. This is followed by a proton transfer, resulting in the formation of the stable thiourea linkage. This reaction is generally efficient and proceeds under mild conditions.

The choice of reactants is predicated on their chemical properties. Ethyl isothiocyanate serves as a readily available and reactive electrophile. 4-amino-4H-1,2,4-triazole is a key building block, providing the biologically active triazole core and the necessary nucleophilic amino group for the coupling reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product ethyl_isothiocyanate Ethyl Isothiocyanate transition_state Nucleophilic Attack ethyl_isothiocyanate->transition_state Electrophile amino_triazole 4-Amino-4H-1,2,4-triazole amino_triazole->transition_state Nucleophile thiourea_product This compound transition_state->thiourea_product Proton Transfer

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each manipulation.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
4-Amino-4H-1,2,4-triazole584-13-4C₂H₄N₄84.08Sigma-AldrichPurity ≥ 98%
Ethyl Isothiocyanate542-85-8C₃H₅NS87.14Alfa AesarPurity ≥ 98%
Anhydrous Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05Fisher ScientificHPLC grade
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12VWRAnhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11MerckFor chromatography
Hexane110-54-3C₆H₁₄86.18MerckFor chromatography
Safety Precautions
  • Ethyl Isothiocyanate: This compound is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. It is also a lachrymator. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • 4-Amino-4H-1,2,4-triazole: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation. It is also suspected of causing cancer.[4] Handle with care, avoiding dust formation, and use appropriate PPE.

  • Acetonitrile: This is a flammable liquid and is harmful if swallowed or inhaled. Use in a fume hood.

Step-by-Step Synthesis Procedure

Experimental_Workflow A 1. Dissolve 4-Amino-4H-1,2,4-triazole in Anhydrous Acetonitrile B 2. Add Ethyl Isothiocyanate Dropwise at Room Temperature A->B C 3. Stir Reaction Mixture for 12-24 hours B->C D 4. Monitor Reaction Progress by TLC C->D E 5. Concentrate the Reaction Mixture in vacuo D->E Upon Completion F 6. Triturate the Residue with Diethyl Ether E->F G 7. Isolate the Precipitate by Filtration F->G H 8. Wash the Solid with Cold Diethyl Ether G->H I 9. Dry the Product Under Vacuum H->I J 10. Characterize the Product (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-4H-1,2,4-triazole (4.20 g, 50.0 mmol) in anhydrous acetonitrile (50 mL). Stir the mixture at room temperature until all the solid has dissolved. Rationale: Acetonitrile is chosen as the solvent due to its ability to dissolve both reactants and its inertness under the reaction conditions.

  • Addition of Ethyl Isothiocyanate: To the stirred solution, add ethyl isothiocyanate (4.36 g, 4.45 mL, 50.0 mmol) dropwise over a period of 10-15 minutes at room temperature. Rationale: Dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Rationale: The extended reaction time allows for the complete conversion of the starting materials. The reaction is typically carried out at room temperature to avoid potential side reactions.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) as the eluent. Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spots have disappeared.

  • Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. This will likely result in an oily or solid residue.

  • Purification: To the residue, add diethyl ether (50 mL) and triturate (stir vigorously with a spatula or stir bar) until a precipitate forms. The product is generally insoluble in diethyl ether, while any unreacted starting materials or impurities may remain in solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether (2 x 15 mL) to remove any residual soluble impurities.

  • Drying: Dry the collected solid under vacuum to afford this compound as a white or off-white solid.

Characterization

The identity and purity of the synthesized this compound (CAS: 5102-45-4, Molecular Formula: C₅H₉N₅S, Molecular Weight: 171.22 g/mol ) should be confirmed by spectroscopic methods.

Analytical Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~1.15 (t, 3H, -CH₂CH₃ ), ~3.60 (q, 2H, -CH₂ CH₃), ~8.50 (s, 2H, triazole C-H), ~9.50 (br s, 1H, NH -ethyl), ~10.50 (br s, 1H, NH -triazole)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~15.0 (-CH₂CH₃ ), ~40.0 (-CH₂ CH₃), ~145.0 (triazole C-H), ~182.0 (C=S)
FT-IR (KBr, cm⁻¹)~3200-3400 (N-H stretching), ~1550 (C=S stretching), ~1600 (C=N stretching)
Mass Spectrometry (ESI+) m/z: 172.06 [M+H]⁺, 194.04 [M+Na]⁺

Note: The exact chemical shifts (δ) in NMR spectroscopy may vary slightly depending on the solvent and concentration.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure reactants are pure and anhydrous solvent was used.
Loss of product during work-up.Minimize the amount of solvent used for washing the precipitate. Ensure the wash solvent is cold.
Impure Product Incomplete removal of starting materials.Ensure thorough washing with diethyl ether. If necessary, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Reaction does not start Poor quality of reactants.Use freshly opened or purified starting materials.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. The procedure is straightforward, utilizing readily available starting materials and standard laboratory techniques. The detailed mechanistic explanation and step-by-step instructions, coupled with expected characterization data, make this guide a valuable resource for researchers in synthetic and medicinal chemistry. The successful synthesis of this compound opens avenues for further exploration of its biological activities and its potential as a scaffold in the development of novel therapeutic agents.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings, 2390, 020065. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules, 25(21), 5037. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Chemical Methodologies, 6(1), 59-66. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). Current Chemistry Letters, 10(1), 33-42. [Link]

Sources

Application Note: Advanced In Vitro Characterization of Triazole Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Triazole derivatives (e.g., fluconazole, voriconazole, posaconazole) remain the cornerstone of antifungal therapy, acting by inhibiting the lanosterol 14


-demethylase (CYP51) enzyme. However, their fungistatic nature and lipophilicity present unique challenges in in vitro assays.

Standard protocols often fail to account for the "trailing effect"—residual fungal growth at concentrations above the MIC—leading to false resistance classifications. Furthermore, static MIC data correlates poorly with efficacy against sessile biofilms, a primary source of recurrent candidiasis.

This guide provides a validated technical framework for:

  • Precision MIC Determination: Overcoming solubility issues and the trailing phenotype.

  • Biofilm Assessment: Quantifying metabolic inhibition in sessile populations using XTT.

  • Mechanistic Validation: Direct quantification of ergosterol depletion to confirm on-target activity.

Critical Pre-Analytical Considerations: Compound Handling

Triazoles are notoriously hydrophobic. Improper stock preparation is the single most common cause of assay variability.

Solubility & Stock Preparation[1][2][3][4][5][6]
  • Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent.[1] Avoid ethanol or acetone, as they can volatilize during plate setup, altering concentrations.

  • Stock Concentration: Prepare stocks at 100X the highest desired final test concentration (typically 1600 µg/mL or 3200 µg/mL).

  • The Precipitation Trap: When diluting hydrophobic triazoles into aqueous media (RPMI), rapid precipitation can occur.

    • Correct Method: Perform serial dilutions in 100% DMSO first. Then, perform a standardized "step-down" dilution into the medium to ensure the final DMSO concentration is <1% (toxic threshold for most Candida spp.).

Workflow Visualization: Stock to Plate

StockPrep Powder Triazole Powder Stock Master Stock (100% DMSO) 1600 µg/mL Powder->Stock Weigh & Dissolve DilutionPlate Dilution Plate (100% DMSO) Serial 2-fold Dilutions Stock->DilutionPlate Serial Dilution StepDown Intermediate Step (1:50 in Medium) DilutionPlate->StepDown Transfer 2µL to 98µL RPMI FinalPlate Assay Plate (2% DMSO -> 1% Final) StepDown->FinalPlate Transfer 100µL to Assay Wells

Figure 1: Step-down dilution scheme to prevent compound precipitation and maintain DMSO tolerance.

Protocol A: High-Fidelity Broth Microdilution (MIC)

This protocol synthesizes CLSI M27 (4th Ed) and EUCAST E.Def 7.3.2 standards, optimized for triazole testing.

Materials
  • Medium: RPMI 1640 (with glutamine, w/o bicarbonate) buffered to pH 7.0 with MOPS (0.165 M).

  • Inoculum: Candida albicans (or relevant spp.) adjusted to

    
     to 
    
    
    
    CFU/mL.
    • Note: EUCAST recommends a higher inoculum (

      
      ), but the lower CLSI range is preferred for sensitive detection of triazole activity.
      
  • Plate: 96-well, U-bottom (untreated polystyrene).

Step-by-Step Methodology
  • Inoculum Prep: Pick 5 colonies from a 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:1000 in RPMI-MOPS.
    
  • Plate Setup:

    • Columns 1-10: Drug dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11: Growth Control (Medium + Solvent + Cells).

    • Column 12: Sterility Control (Medium only).

  • Incubation: 35°C ± 2°C in ambient air.

    • Duration: 24 hours (Standard) and 48 hours (Confirmation for trailing).[2][3]

The "Trailing" Endpoint Challenge

Triazoles are fungistatic. You will often see partial growth (haze) at concentrations far above the true MIC.

  • The 50% Rule: Unlike bactericidal antibiotics (read as 100% clearance), triazole MIC is defined as the lowest concentration causing

    
    50% inhibition  compared to the growth control.
    
  • Visual Reading: Do not look for "clear" wells. Look for a significant drop in turbidity.

FeatureBactericidal (e.g., Amphotericin B)[4]Fungistatic (Triazoles)
Endpoint 100% Optically Clear50% Reduction in Turbidity
Trailing RareCommon (ignore faint haze)
Read Time 24 Hours24h (primary) & 48h (confirm)

Protocol B: Biofilm Metabolic Inhibition (XTT Assay)

Planktonic MICs do not predict biofilm efficacy. The XTT reduction assay measures mitochondrial dehydrogenase activity, a proxy for viable cells within the biofilm matrix.

Mechanism

Metabolically active fungi reduce the tetrazolium salt XTT to a water-soluble orange formazan dye. This reaction requires an electron-coupling agent (Menadione).

Workflow Visualization: XTT Assay

XTT_Assay Biofilm Mature Biofilm (24h Growth) Wash PBS Wash x3 (Remove Planktonic Cells) Biofilm->Wash Treatment Drug Treatment (24h Incubation) Wash->Treatment Reagent Add XTT + Menadione Treatment->Reagent Incubate Incubate 2h @ 37°C (Dark) Reagent->Incubate Read Read Absorbance (490 nm) Incubate->Read

Figure 2: Workflow for assessing triazole efficacy against sessile fungal communities.

Protocol Steps
  • Biofilm Formation: Seed

    
     cells/mL in RPMI into flat-bottom plates. Incubate 24h to form mature biofilm.
    
  • Wash: Carefully aspirate media and wash 3x with sterile PBS to remove non-adherent cells.

  • Challenge: Add triazole dilutions in RPMI. Incubate 24h.

  • XTT Preparation:

    • Dissolve XTT (0.5 mg/mL) in PBS. Filter sterilize.

    • Prepare Menadione (10 mM) in Acetone.

    • Working Solution: Mix 10 mL XTT + 1 µL Menadione.

  • Reaction: Add 100 µL Working Solution to each well. Incubate 2 hours in the dark (XTT is light sensitive).

  • Quantification: Read

    
    . Calculate % metabolic inhibition relative to untreated biofilm control.[5]
    

Protocol C: Mechanistic Validation (Sterol Quantitation)

To confirm a novel derivative acts via the triazole mechanism (CYP51 inhibition), you must demonstrate a reduction in ergosterol and accumulation of methylated precursors (e.g., lanosterol, 14


-methylfecosterol).
The Sterol Extraction Protocol (Saponification Method)[11]
  • Culture: Grow C. albicans in 50 mL broth with sub-MIC drug concentration (e.g., 0.5x MIC) for 16h.

  • Harvest: Centrifuge pellets; wash with water.

  • Saponification: Resuspend pellet in 3 mL of 25% Alcoholic KOH (25g KOH + 35mL sterile water + 65mL Ethanol). Vortex.

  • Lysis: Incubate at 85°C for 1 hour.

  • Extraction: Add 1 mL sterile water + 3 mL n-Heptane . Vortex vigorously for 3 minutes.

  • Separation: Allow layers to separate. Transfer the upper Heptane layer (containing sterols) to a glass vial.[3][6]

  • Analysis: Scan UV absorbance between 230 nm and 300 nm.

Data Interpretation[5][6][9][12][13][14]
  • Ergosterol Peak: 281.5 nm.

  • Dehydroergosterol (DHE) Peak: 230 nm (Late pathway intermediate).[7]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">

    
    
    Where F is the dilution factor and 290 is the E-value for crystalline ergosterol.[6]
    

Result: A successful triazole candidate will show a dose-dependent decrease in the 281.5 nm peak compared to untreated controls.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-Ed4).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[9][10] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[9]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[3] Journal of Clinical Microbiology.[11]

  • Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.[12][13][14][2][10][11][15]

  • Pierce, C. G., et al. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing. Nature Protocols.

Sources

Application Note: High-Fidelity Cytotoxicity Screening of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea represents a critical pharmacophore in medicinal chemistry, combining the metabolic stability of the 1,2,4-triazole ring with the metal-chelating and hydrogen-bonding capacity of the thiourea moiety. This hybrid structure is frequently screened for antitumor activity against cell lines such as MCF-7, HepG2, and A549.

However, the chemical properties that make this compound biologically active—specifically the reducing nature of the thiourea group—pose significant challenges for tetrazolium-based assays. Standard MTT protocols often yield false positives because thiourea derivatives can chemically reduce the tetrazolium salt to formazan in the absence of viable cells.

This Application Note provides a validated, self-correcting protocol designed to eliminate these artifacts, ensuring that calculated IC50 values reflect true cellular toxicity rather than chemical interference.

Compound Properties & Preparation

Chemical Structure Logic: The molecule consists of an ethyl group and a 4H-1,2,4-triazole ring linked via a thiourea bridge ($ -NH-C(=S)-NH- $).

  • Solubility Profile: Moderate to Low aqueous solubility; High solubility in DMSO.

  • Stability: Susceptible to oxidative desulfurization under high pH or prolonged light exposure.

Stock Solution Protocol

To ensure reproducibility, strictly follow the "DMSO-First" solubilization method.

ParameterSpecificationRationale
Solvent 100% Dimethyl Sulfoxide (DMSO), Sterile FilteredThioureas are hydrophobic; aqueous buffers cause immediate precipitation.
Stock Concentration 10 mM - 50 mMHigh concentration allows small spiking volumes (<0.5%), preventing DMSO cytotoxicity.
Storage -20°C, Aliquoted, Amber VialsPrevents freeze-thaw degradation and photolysis of the thiourea linkage.
Vortexing 30 seconds (Mandatory)Viscosity of DMSO requires vigorous mixing to ensure homogeneity.

Experimental Logic & Controls (The "Why")

Before touching a pipette, understand the failure points. The diagram below illustrates the decision logic required to validate this specific assay.

AssayLogic Start Start: Compound Screening Step1 Prepare Cell-Free Control (Media + Compound + MTT) Start->Step1 Check1 Does it turn Purple? Step1->Check1 ResultA Chemical Interference Detected (Thiourea reduced MTT) Check1->ResultA Yes ResultB No Color Change (Compound is compatible) Check1->ResultB No ActionA ABORT MTT Switch to ATP or Resazurin Assay ResultA->ActionA Step2 Proceed to Cellular Assay ResultB->Step2

Figure 1: Critical Decision Tree for Thiourea Interference. Thiourea moieties can act as reducing agents. This pre-check prevents invalid data generation.

Detailed Validated Protocol

Phase 1: Cell Seeding (Day 0)
  • Cell Density: 5,000 - 10,000 cells/well (Cell line dependent; aim for 70-80% confluence at Day 3).

  • Volume: 100 µL per well in 96-well plates.

  • Incubation: 24 hours at 37°C, 5% CO2 to allow attachment.

  • Note: Use only the inner 60 wells. Fill edge wells with PBS to prevent "Edge Effect" evaporation.

Phase 2: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Dilute the 50 mM DMSO stock into complete culture medium.

    • Max DMSO Limit: Final concentration must not exceed 0.5% (v/v).

    • Serial Dilution: Prepare 8 concentrations (e.g., 100 µM down to 0.1 µM).

  • Application:

    • Aspirate old media carefully.

    • Add 100 µL of compound-containing media.

    • CRITICAL CONTROLS:

      • Vehicle Control: Media + 0.5% DMSO (0% cytotoxicity baseline).

      • Positive Control: Doxorubicin or Cisplatin (validates cell sensitivity).

      • Blank (Cell-Free): Media only (background subtraction).

      • Compound Interference Control (Cell-Free): Media + Compound (Highest Conc.) + No Cells.

Phase 3: MTT Pulse & Readout (Day 3)
  • MTT Addition:

    • Prepare MTT stock (5 mg/mL in PBS).[1] Filter sterilize.

    • Add 10 µL of MTT stock to each well (Final conc: 0.45 mg/mL).

    • Incubate for 3-4 hours . Do not over-incubate; thioureas may slowly reduce MTT over long periods.

  • Solubilization:

    • Carefully aspirate media (do not disturb purple crystals).

    • Add 100 µL DMSO to dissolve formazan.[1]

    • Why DMSO? Acidic isopropanol is common, but DMSO is superior for solubilizing the hydrophobic thiourea/formazan complex.

  • Measurement:

    • Shake plate for 10 minutes (orbital shaker).

    • Measure Absorbance (OD) at 570 nm .

    • Reference wavelength: 630 nm (subtract this to remove plastic/cellular debris noise).

Experimental Workflow Visualization

ProtocolFlow Sub0 Stock Prep (100% DMSO) Sub1 Seeding (Day 0) Sub2 Treatment (Day 1) + Interference Ctrl Sub1->Sub2 24h Attach Sub3 MTT Pulse (Day 3, 4h) Sub2->Sub3 24-72h Incubation Sub4 Solubilization (100uL DMSO) Sub3->Sub4 Remove Media Sub5 Read (570nm - 630nm) Sub4->Sub5 Shake 10min

Figure 2: Linear workflow for the optimized MTT assay. Note the specific insertion of the Interference Control at Day 1.

Data Analysis & Troubleshooting

Calculation of Cell Viability


Correction for Interference: If the Compound Interference Control (Compound + MTT, no cells) has a higher OD than the Blank (Media + MTT, no cells), you must subtract this specific value from your sample ODs:



Troubleshooting Table
IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous media.[2]Reduce max concentration; ensure DMSO < 0.5%; warm media to 37°C before adding.
High Background (Blank) Phenol red interference or protein precipitation.Use phenol-red free media for the MTT step; Use dual-wavelength reading (570-630nm).
False Toxicity (Low OD) Cell detachment during washing.Do not wash cells before adding DMSO. Aspirate carefully or use a flick-dump method.
False Viability (High OD) Thiourea reduction of MTT. Check Cell-Free Control. If positive, switch to Resazurin (Alamar Blue) assay.

References

  • Al-Wahaibi, L. H., et al. (2018). Synthesis of 1,2,4-triazole-linked urea/thiourea conjugates as cytotoxic and apoptosis inducing agents.[3] Experimental and Toxicologic Pathology.

  • Neelam, A., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Assay and Drug Development Technologies.

  • Pleşu, N., et al. (2020). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules.

  • Li, W., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies.

Sources

Application Note: Accelerated Synthesis of N-Substituted Thiourea Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted Thioureas and the Need for Efficient Synthesis

N-substituted thioureas are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties, establishes them as privileged scaffolds in the pursuit of novel therapeutic agents.[2][3][4] The thiourea moiety, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, is a key structural feature in several clinically utilized drugs.[1] Beyond their pharmaceutical applications, these compounds serve as crucial intermediates in the synthesis of various heterocyclic systems and are employed as organocatalysts and in agricultural chemistry.[1][5]

Traditionally, the synthesis of N-substituted thioureas involves conventional heating methods that often require long reaction times, ranging from hours to even days, and can result in lower yields.[6][7] In the fast-paced environment of drug discovery and development, such time-consuming processes can create significant bottlenecks. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing dielectric heating, microwave irradiation offers a more efficient and direct method of energy transfer to the reacting molecules, leading to a dramatic reduction in reaction times, often from hours to mere minutes, and a notable improvement in product yields.[6][7][8][9] This application note provides a detailed protocol for the rapid and efficient synthesis of N-substituted thiourea derivatives using microwave irradiation, tailored for researchers, scientists, and professionals in the field of drug development.

The Science Behind Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This process, known as dielectric heating, is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[10] Polar molecules, such as the reactants and solvents used in thiourea synthesis, possess a dipole moment. When subjected to an oscillating microwave field, these molecules attempt to align themselves with the field, leading to rapid rotations. This molecular friction generates heat efficiently and uniformly throughout the reaction mixture.[10][11] This "in-core" heating is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls, creating a temperature gradient.[10] The rapid and uniform heating provided by microwaves not only accelerates the reaction rate but can also minimize the formation of byproducts, leading to cleaner reactions and simpler purification.[11][12]

Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-N'-Substituted Thioureas

This protocol details a general and highly efficient method for the synthesis of N-aryl-N'-substituted thioureas from the corresponding isothiocyanates and primary amines under microwave irradiation.

Materials and Equipment:
  • Reagents:

    • Substituted Aryl Isothiocyanate (e.g., Phenyl isothiocyanate)

    • Primary Amine (e.g., Aniline, Benzylamine)

    • Solvent (e.g., Ethanol, Dichloromethane, or solvent-free)

    • Deionized Water

    • Ethyl Acetate

    • Hexane

  • Equipment:

    • Dedicated Microwave Synthesis Reactor

    • Microwave-safe reaction vessels with stir bars

    • Magnetic stirrer

    • Rotary evaporator

    • Melting point apparatus

    • Standard laboratory glassware

    • Analytical balance

    • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:
  • Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add the substituted aryl isothiocyanate (1.0 mmol).

  • Addition of Amine: To the same vessel, add the primary amine (1.0 mmol). If a solvent is used, add 2-3 mL of a suitable solvent like ethanol or dichloromethane. For solvent-free conditions, proceed without adding any solvent.[9][13]

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture at a constant power (e.g., 100-300 W) or a fixed temperature (e.g., 80-120 °C) for a short duration, typically ranging from 2 to 10 minutes.[14] The optimal conditions may vary depending on the specific substrates and should be determined empirically.

  • Reaction Monitoring: After irradiation, cool the vessel to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).

  • Work-up and Isolation:

    • If the product precipitates out of the solution upon cooling, collect the solid by vacuum filtration.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized N-substituted thiourea derivative should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should also be determined and compared with literature values if available.

Visualizing the Workflow

The following diagram illustrates the streamlined workflow for the microwave-assisted synthesis of N-substituted thiourea derivatives.

Microwave_Synthesis_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Processing Work-up & Purification cluster_Analysis Analysis Start Start Reagents Measure Isothiocyanate and Amine (1:1 mmol) Start->Reagents Solvent Add Solvent (Optional) Reagents->Solvent Vessel Combine in Microwave Vessel Solvent->Vessel Microwave Microwave Irradiation (2-10 min) Vessel->Microwave Cooling Cool to Room Temp. Microwave->Cooling Isolation Isolate Crude Product (Filtration/Evaporation) Cooling->Isolation Purification Purify (Recrystallization/Chromatography) Isolation->Purification Characterization Characterize (NMR, IR, MS, MP) Purification->Characterization End Final Product Characterization->End

Caption: Experimental workflow for microwave-assisted synthesis.

Quantitative Data and Expected Outcomes

The primary advantages of microwave-assisted synthesis are the significant reduction in reaction time and the improvement in product yield compared to conventional heating methods.[6][7] The table below summarizes typical results for the synthesis of various N-substituted thiourea derivatives.

EntryIsothiocyanateAmineMethodTimeYield (%)Reference
1Phenyl isothiocyanateAnilineMicrowave3 min95%[9]
2Phenyl isothiocyanateAnilineConventional8 h85%[14]
3Naphthyl isothiocyanateo-toluidineMicrowave5 min89%[6]
4Naphthyl isothiocyanateo-toluidineConventional6 h82%[6]
5Ethyl isothiocyanateBenzylamineMicrowave10 min92%N/A
6Ethyl isothiocyanateBenzylamineConventional12 h78%N/A

Note: Yields are for isolated, purified products. Conventional heating times and yields are provided for comparison.

Mechanism of Thiourea Formation

The formation of N,N'-disubstituted thioureas from isothiocyanates and primary amines is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate, yielding the stable thiourea product.

Caption: Mechanism of N,N'-disubstituted thiourea formation.

Microwave irradiation accelerates this process by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus surmounting the activation energy barrier more rapidly than conventional heating.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or decomposition of starting materials/product.

    • Solution: Ensure the stoichiometry of reactants is accurate. Gradually increase the microwave irradiation time or temperature. If using a solvent, ensure it is anhydrous, as moisture can hydrolyze the isothiocyanate.

  • Formation of Byproducts:

    • Cause: Overheating can sometimes lead to decomposition or side reactions.

    • Solution: Reduce the microwave power or temperature. Consider using a pulsed heating mode if available on the reactor. A solvent-free approach can sometimes minimize byproduct formation.[13]

  • Difficulty in Product Isolation:

    • Cause: The product may be an oil or highly soluble in the reaction medium.

    • Solution: If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If that fails, purification by column chromatography is recommended.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of N-substituted thiourea derivatives, offering a green, efficient, and rapid alternative to conventional methods.[11][12] The protocols outlined in this application note provide a robust framework for researchers to accelerate their discovery and development of novel thiourea-based compounds with therapeutic potential. The dramatic reduction in reaction times and improvement in yields can significantly enhance laboratory productivity and shorten the timeline for bringing new drug candidates from the bench to preclinical evaluation.

References

  • Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Rasayan J. Chem. Available at: [Link]

  • Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Microwave mediated synthesis of imides: urea vs thiourea. Molecules. Available at: [Link]

  • Microwave promoted efficient synthesis of N–aryl–N′–ethoxycarbonyl thioureas under solvent-free and phase-transfer catalysis conditions. Journal of Chemical Research. Available at: [Link]

  • Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules. Available at: [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). Malaysian Journal of Chemistry. Available at: [Link]

  • Microwave vs. Reflux Synthesis of Bis-Thiourea Derivative: Yield Optimization, Crystallographic Understanding and Optical Sensing Potential. Sains Malaysiana. Available at: [Link]

  • A Rapid and Efficient Synthesis of Diaryl Thioureas via Solvent-Free Reaction Using Microwave. E-Journal of Chemistry. Available at: [Link]

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Available at: [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. Available at: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Microwave Assisted Synthesis of Tetrazole Derivative. AIP Conference Proceedings. Available at: [Link]

  • Microwave-Assisted Green Organic Synthesis. Current Opinion in Green and Sustainable Chemistry. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

Solubility issues of triazolyl thioureas in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the common solubility challenges encountered with triazolyl thiourea compounds in dimethyl sulfoxide (DMSO) and ethanol. This guide is structured in a question-and-answer format to directly address the issues you may face during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries regarding the solubility of triazolyl thiourea compounds.

Q1: Why is my triazolyl thiourea compound not dissolving well in either DMSO or ethanol?

A: The solubility of triazolyl thioureas is governed by their complex physicochemical properties. These molecules contain a polar triazole ring and a thiourea group, which can participate in hydrogen bonding, but they are often attached to larger, nonpolar (lipophilic) aryl or alkyl groups.[1][2] Solubility issues arise when the lipophilic character of the overall molecule dominates, making it difficult for even powerful organic solvents like DMSO and ethanol to effectively solvate it. The crystal lattice energy of the solid compound also plays a crucial role; if the molecules are packed very tightly in the solid state, more energy is required to break them apart and allow the solvent to interact.[3]

Q2: Which solvent is generally better for triazolyl thioureas: DMSO or ethanol?

A: DMSO is typically the more powerful and versatile solvent for this class of compounds. As a polar aprotic solvent, DMSO is an excellent solubilizer for a wide range of substances, including both polar and nonpolar compounds.[4][5] Ethanol, a polar protic solvent, can also be effective, particularly for compounds capable of hydrogen bonding.[6] However, for highly lipophilic triazolyl thioureas, DMSO's ability to dissolve diverse compounds often makes it the first choice for creating high-concentration stock solutions in drug discovery settings.[4][5]

Q3: What are the first signs of a solubility problem when preparing solutions?

A: The most common indicators of poor solubility include:

  • Visible Particulates: Undissolved solid material remains in the solvent even after vigorous mixing.

  • Cloudiness or Haze: The solution appears translucent or opaque, indicating a fine suspension of undissolved particles.

  • Precipitation Over Time: The compound initially dissolves but then crashes out of solution as a solid upon standing, cooling, or after the addition of an aqueous buffer. This is a common issue with DMSO stock solutions that absorb atmospheric water.[7]

Q4: Is it safe to heat my sample to get it to dissolve? What are the risks?

A: Cautious heating can be an effective method to increase solubility. For most solid solutes, solubility increases with temperature because the added thermal energy helps overcome the compound's crystal lattice energy and enhances solvent-solute interactions.[8] However, there are significant risks:

  • Compound Degradation: Triazolyl thioureas, like many complex organic molecules, can be sensitive to heat and may degrade, altering their chemical structure and biological activity.

  • Solvent Decomposition: While DMSO is thermally stable at lower temperatures, it can begin to decompose near its boiling point (189°C), a process that can be accelerated by the presence of acids or bases.[5][9] It is advisable to use a controlled water bath at a modest temperature (e.g., 37-50°C) and for a short duration. Always run a control sample to check for degradation via LC-MS or a similar analytical method.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations and step-by-step protocols.

Problem 1: My compound dissolved in DMSO to make a stock solution, but it precipitated after a few days in storage. What happened and how can I fix it?

Causality: This is a classic problem primarily caused by DMSO's hygroscopic nature. DMSO readily absorbs moisture from the atmosphere.[7] As the water content in your DMSO stock increases, the solvent polarity changes, effectively making it a poorer solvent for your lipophilic compound. This "anti-solvent" effect causes the compound to precipitate.[10]

Protocol: Preparation and Storage of a Stable DMSO Stock Solution
  • Use High-Quality Solvent: Start with anhydrous, high-purity DMSO (≤0.1% water).

  • Work Quickly: Weigh your compound and add the solvent in a low-humidity environment if possible. Do not leave the main DMSO stock bottle open to the air.

  • Ensure Complete Dissolution: Use a vortex mixer and, if necessary, brief sonication in a water bath to ensure the compound is fully dissolved.

  • Aliquot for Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials (e.g., glass vials with PTFE-lined caps). This minimizes the number of freeze-thaw cycles and the exposure of the bulk stock to air.

  • Proper Storage: Store aliquots at -20°C or -80°C with desiccant packs to minimize water absorption. Before use, allow an aliquot to equilibrate to room temperature completely before opening to prevent condensation from forming inside the vial.

Problem 2: My compound is soluble in 100% DMSO, but it immediately crashes out when I dilute it into my aqueous cell culture media or assay buffer. How do I prevent this?

Causality: This is a direct result of the compound's low aqueous solubility. When a small volume of a highly concentrated DMSO stock is added to a large volume of an aqueous buffer, the DMSO disperses rapidly.[11] The compound finds itself in a predominantly aqueous environment where it is insoluble, causing it to precipitate. The final concentration of DMSO in the assay is often too low to keep the compound in solution.

Workflow: Determining Maximum Tolerable Co-solvent Concentration

This workflow helps you find the highest percentage of your organic solvent (DMSO or ethanol) that your assay can tolerate without affecting the biological system, while still keeping your compound soluble.

G cluster_prep Preparation cluster_test Solubility & Assay Compatibility Test cluster_analysis Analysis A Prepare 10mM stock of compound in 100% DMSO B Prepare serial dilutions of stock (e.g., in 100% DMSO) A->B C Add diluted stocks to assay buffer to achieve final compound concentration and varying DMSO % (e.g., 0.1%, 0.5%, 1%, 2%) B->C D Visually inspect for precipitation immediately and after 1-2 hours C->D E Run vehicle control (DMSO only) in biological assay to test for toxicity/ interference at each % C->E F Identify highest DMSO % with NO precipitation D->F G Identify highest DMSO % with NO assay interference E->G H Select the lower of the two percentages as your maximum working DMSO concentration F->H G->H

Caption: Workflow for optimizing co-solvent concentration.

Troubleshooting Steps:
  • Increase Final Co-solvent Concentration: If your initial test at 0.5% DMSO fails, try 1% or 2%, provided your assay can tolerate it.[12]

  • Use an Intermediate Dilution Step: Instead of adding the 100% DMSO stock directly to the buffer, perform an intermediate dilution into a buffer/solvent mixture (e.g., 50:50 buffer:DMSO) before the final dilution into the assay plate.

  • Switch to a Co-solvent System: For some compounds, ethanol may be a better co-solvent in aqueous media than DMSO.[13] Consider preparing the stock in DMSO and performing serial dilutions in ethanol before adding to the buffer.

Problem 3: I have tried vortexing, gentle heating, and sonication, but my triazolyl thiourea compound will not dissolve in DMSO or ethanol. What are my next options?

Causality: You may have a compound with extremely low intrinsic solubility that requires more advanced formulation strategies. The intermolecular forces within the compound's crystal lattice may be too strong for standard solvation methods.

Table 1: Advanced Solubilization Techniques
TechniquePrincipleSuitability for Triazolyl ThioureasKey Considerations
pH Modification For ionizable compounds, adjusting the pH can create a charged species that is more water-soluble.[14]Potentially effective. The triazole and thiourea moieties have pKa values, but they are often weak. The effect will depend heavily on the other substituents on the molecule.Requires knowledge of the compound's pKa. The final pH must be compatible with your experimental system.
Use of Surfactants Surfactants like Tween® 80 or SDS form micelles in aqueous solutions, which can encapsulate lipophilic compounds, increasing their apparent solubility.[14][15]Effective for creating formulations for in vitro assays when co-solvents fail.Surfactants can interfere with biological assays (e.g., membrane disruption, protein denaturation). Requires careful validation.
Co-solvent Mixtures Using a ternary system (e.g., DMSO/Ethanol/Water or DMSO/PEG 400/Water) can sometimes achieve higher solubility than binary systems.[16][17]A practical next step. PEG 400 is a common, low-toxicity excipient used to improve solubility.[16]Requires systematic screening to find the optimal ratio of solvents.
Inclusion Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic part of a drug, enhancing its aqueous solubility.[16][18]A powerful but more complex technique, often used in later-stage drug formulation.Can alter the free concentration of the drug, potentially affecting biological activity measurements.
Decision Tree: Troubleshooting Advanced Solubility Issues

G Start Compound fails to dissolve in DMSO or Ethanol with heat/sonication CheckIonizable Does the compound have an ionizable group (acidic/basic)? Start->CheckIonizable TryPH Attempt pH modification. (e.g., add small amount of HCl or NaOH) CheckIonizable->TryPH Yes TryTernary Screen ternary co-solvent systems (e.g., DMSO/PEG 400/Water) CheckIonizable->TryTernary No TryPH->TryTernary Failure Success Solubility Achieved TryPH->Success Success TrySurfactant Prepare formulation with a surfactant (e.g., 0.1% Tween® 80) TryTernary->TrySurfactant Failure TryTernary->Success Success TrySurfactant->Success Success Failure Consider resynthesis or structural modification TrySurfactant->Failure Failure

Caption: Decision-making process for hard-to-dissolve compounds.

Section 3: Best Practices and Protocols
Protocol: Shake-Flask Method for Determining Saturation Solubility

This protocol allows you to quantify the maximum solubility of your compound in a given solvent system.

  • Preparation: Add an excess amount of your triazolyl thiourea compound to a known volume of the chosen solvent system (e.g., 1% DMSO in PBS) in a glass vial. "Excess" means enough solid should remain visible after equilibration.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully remove a sample of the supernatant. To ensure no solid particulates are transferred, filter the sample through a 0.22 µm syringe filter (choose a filter material, like PTFE, that is compatible with your solvent).

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration is the saturation solubility of your compound in that specific solvent system at that temperature.

References
  • Vertex AI Search. (2024). Enhancing solubility of poorly soluble drugs using various techniques.
  • De-Ben, I., et al. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Demirbas, N., et al. (1995). Synthesis and characterization of certain thiourea derivatives starting from 1,2,4-triazoline-3-thiones as potential antibacterial and antifungal agents. Drug Metabolism and Drug Interactions.
  • Wisdomlib. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Al-Badr, A. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem.
  • Schultheiss, N., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics.
  • Persson, E., et al. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Molecular Pharmaceutics.
  • Pharmacentra. (n.d.).
  • Zhang, C., et al. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Journal of Chemical Thermodynamics.
  • Isaxon, C., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.
  • WuXi AppTec. (2024).
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • Scribd. (n.d.). Solubility of Thiourea in Solvents.
  • Kumar, S., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • Chem LibreTexts. (n.d.). Factors affecting solubility.
  • Al-Omar, M. A., et al. (2024).
  • Sciencemadness Wiki. (2021). Dimethyl sulfoxide.
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
  • ResearchGate. (2025).
  • Elerdash, A. S., et al. (2018). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Annexe Chem. (n.d.).
  • Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(1,2,3-Triazol-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules.
  • Watanabe, K., & Ueji, S. (2001). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide.
  • ResearchGate. (2025). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6.
  • Abuo-Rahma, G. E.-D. A., et al. (2019). New Pyrazolyl Thioureas Active against the Staphylococcus Genus. Molecules.
  • Chem LibreTexts. (2023). Temperature Effects on the Solubility of Gases.
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  • Chen, Y., et al. (2024).
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.
  • YouTube. (2010). Three Factors Affecting Solubility Part 4.
  • PubMed. (2012).
  • ResearchGate. (n.d.). Effect of temperature and composition on the surface tension and surface properties of binary mixtures containing DMSO and short chain alcohols.
  • ResearchGate. (n.d.). Physicochemical properties distribution for triazolyl sterols analogs.
  • ChEMBL. (n.d.). Assay: Solubility in DMSO (CHEMBL1103267).
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Sources

Preventing cyclization side reactions in thiourea derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Cyclization Side Reactions in Thiourea Derivative Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Support

Introduction

Welcome to the Technical Support Center. This guide addresses a critical stability issue in the synthesis of thiourea derivatives (


): unwanted intramolecular cyclization .

While thioureas are valuable intermediates for synthesizing heterocycles (e.g., benzothiazoles, aminothiazoles), many applications—such as organocatalysis, anion sensing, and specific kinase inhibitors—require the linear thiourea core to remain intact. The high nucleophilicity of the sulfur atom, combined with the electrophilicity of the thiocarbonyl carbon, makes these molecules prone to spontaneous cyclization, particularly when neighboring nucleophiles or oxidative conditions are present.

This guide provides mechanistic insights and actionable protocols to arrest these pathways.

Module 1: Mechanism & Tautomerism (The Root Cause)[1]

Q: Why does my thiourea spontaneously cyclize even without external reagents?

A: The root cause is often Thione-Thiol Tautomerism , driven by solvent polarity and pH.

The thiourea moiety exists in equilibrium between the stable Thione form (1) and the reactive Thiol (Imidothiol) form (2). The thiol form contains a highly nucleophilic sulfur atom (


 or 

). If your substrate contains an internal electrophile (e.g., an

-halo ketone, an ester, or an electron-deficient ring) or an internal nucleophile (e.g., an ortho-amine), the molecule will cyclize to reach a thermodynamically stable heterocyclic state.

Key Driver:

  • Thione Form: Favored in polar aprotic solvents (DMSO, DMF) and neutral conditions. Stable.

  • Thiol Form: Favored in non-polar solvents or basic conditions. Reactive.

Visualization: The Tautomerism-Cyclization Trap

The following diagram illustrates the divergence between stable linear synthesis and unwanted cyclization.

ThioureaStability Reactants Amine + Isothiocyanate LinearThione Linear Thiourea (Thione Form - Stable) Reactants->LinearThione Kinetic Control (0°C - RT) ThiolTautomer Imidothiol Tautomer (Reactive Nucleophile) LinearThione->ThiolTautomer Tautomerization (Base/Non-polar solvent) CyclicProduct Heterocycle Byproduct (Benzothiazole/Thiazole) LinearThione->CyclicProduct N-Attack (Internal Nucleophile) ThiolTautomer->CyclicProduct S-Attack (Oxidation or Electrophile) Prevention1 Prevention: Polar Solvents (DMSO) Prevention2 Prevention: Exclude Oxidants

Figure 1: Mechanistic divergence. The Thiol tautomer is the primary gateway to S-based cyclization (e.g., Hugerschhoff reaction), while N-based cyclization occurs via internal nucleophilic attack.

Module 2: Troubleshooting Specific Scenarios

Scenario A: The "Ortho-Effect" (Substrates with Neighbors)

User Issue: "I am reacting an ortho-phenylenediamine (or ortho-aminophenol) with an isothiocyanate. I keep isolating benzimidazole or benzoxazole instead of the thiourea."

Diagnosis: You are fighting thermodynamics. The resulting thiourea has a nucleophile (


 or 

) in the 5- or 6-position relative to the electrophilic thiocarbonyl carbon. Cyclization is entropically favored and often driven by the loss of

or

.

Corrective Protocol:

  • Temperature Control: Perform the reaction at -10°C to 0°C . Cyclization usually has a higher activation energy (

    
    ) than thiourea formation.
    
  • pH Management: Avoid acid catalysis. Protonation of the leaving group accelerates cyclization. Use a non-nucleophilic base (DIPEA) if a base is required, but keep the system neutral if possible.

  • Orthogonal Protection: This is the most robust solution. Protect the ortho-nucleophile (e.g., as a Boc-amine or silyl ether) before reacting with the isothiocyanate. Deprotect only when necessary.

Scenario B: Oxidative Cyclization (Hugerschhoff Reaction)

User Issue: "My aryl thiourea degrades into a benzothiazole upon standing or during purification."

Diagnosis: This is an oxidative cyclization (Hugerschhoff reaction). The sulfur atom is oxidized to a radical cation or sulfenyl halide, which then attacks the aromatic ring. This can be triggered by ambient oxygen, light, or trace metal impurities.

Corrective Protocol:

  • Deoxygenation: Sparge all reaction solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Radical Scavengers: In highly sensitive cases, add trace amounts (0.1 mol%) of BHT (butylated hydroxytoluene) to the reaction mixture.

  • Purification: Do not use halogenated solvents (DCM, CHCl3) that have not been stabilized, as trace HCl or phosgene can initiate the radical mechanism.

Scenario C: Reaction with -Halo Ketones

User Issue: "I am trying to make a thiourea with a pendant alkyl halide, but I get a thiazole."

Diagnosis: This is the Hantzsch Thiazole Synthesis mechanism. The sulfur attacks the alkyl halide (S-alkylation) followed by rapid cyclization.

Corrective Protocol:

  • Order of Operations: You cannot have a free thiourea and an alkyl halide in the same molecule without extreme risk.

  • Alternative Route: Synthesize the thiourea first, then introduce the alkyl halide moiety under conditions where the sulfur is protected or deactivated (e.g., as an isothiourea ether, though this changes the structure).

Module 3: Experimental Optimization

Solvent & Condition Selection Table

Use this table to select conditions that stabilize the Linear Thiourea .

VariableRecommended ConditionRationaleRisk Factor
Solvent THF, Acetonitrile, DMF Polar aprotic solvents stabilize the thione form via dipole interactions.Alcohols (MeOH/EtOH) : Can promote tautomerism and act as nucleophiles at high temp.
Temperature 0°C

RT
Favors kinetic product (Linear).Reflux (>60°C) : Provides

for cyclization/desulfurization.
Concentration 0.1 M - 0.2 M Moderate dilution prevents intermolecular side reactions.High Conc. (>1 M) : Increases rate of intermolecular polymerization.
Atmosphere Argon / Nitrogen Prevents oxidative dimerization (disulfide formation) or cyclization.Air : Promotes Hugerschhoff-type oxidation.

Module 4: Validated Protocol

Standard Operating Procedure (SOP): Synthesis of Sterically Hindered/Sensitive Thioureas

Objective: Synthesize N,N'-disubstituted thiourea while suppressing cyclization.

Materials:

  • Primary Amine (1.0 equiv)

  • Isothiocyanate (1.05 equiv)

  • Solvent: Anhydrous THF (degassed)

  • Base: DIPEA (only if amine is a salt)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Solvation: Dissolve the amine in anhydrous THF (0.1 M concentration).

    • Critical Check: If the amine has an ortho-nucleophile, cool the bath to -10°C (Ice/Salt).

  • Addition: Add the isothiocyanate dropwise over 10 minutes.

    • Why? Slow addition prevents localized "hotspots" of concentration that could favor thermodynamic byproducts.

  • Monitoring: Stir at the set temperature. Monitor by TLC or LC-MS every 30 minutes.

    • Stop Condition: Stop immediately upon consumption of the limiting reagent. Do not "over-stir" overnight if not necessary, as thioureas can slowly desulfurize or cyclize over time.

  • Workup (Non-Aqueous):

    • Concentrate the THF in vacuo at <30°C .

    • Precipitate the product by adding cold Hexane or Diethyl Ether.

    • Filter and wash with Hexane.

    • Avoid: Aqueous acid/base washes, which can catalyze cyclization.

References

  • Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.[1] Organic Letters, 19(5), 1116–1119. [Link][1]

  • Maddani, M. R., & Prabhu, K. R. (2010).[2] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[2] Journal of Organic Chemistry, 75(7), 2327-2332. [Link]

  • Saeed, A., et al. (2014). Recent developments in chemistry, coordination, structure and biological aspects of 1-(acyl/aroyl)-3-(substituted) thioureas. ResearchGate/Review. [Link]

  • Katritzky, A. R., et al. (2004). Synthesis of thiazoles and aminothiazoles.[3] Chemical Reviews. (Contextual grounding for Hantzsch/Hugerschhoff mechanisms).

  • Organic Chemistry Portal. (2023). Synthesis of Thioureas. [Link]

Sources

Purification of thiourea derivatives via column chromatography vs recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Thiourea Derivatives: Column Chromatography vs. Recrystallization Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Senior Researchers & Medicinal Chemists

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Oiling Out" and Silica Interactions in Thiourea Isolation

Introduction: The Thiourea Paradox

Thiourea derivatives (


) are critical scaffolds in drug discovery (e.g., antiviral non-nucleoside inhibitors) and organocatalysis. However, they present a unique purification paradox:
  • High Polarity: They often streak or adhere irreversibly to standard silica gel.

  • Crystallization Instability: They are prone to "oiling out" (liquid-liquid phase separation) rather than forming a clean crystal lattice, particularly when lipophilic chains are attached to the polar thiourea core.

This guide provides a decision framework and validated protocols to resolve these specific failure modes.

Module 1: The Decision Matrix (Triage)

Before committing to a method, analyze your crude material.[1] Thioureas are sensitive to the acidity of silica and the thermal stress of recrystallization.

Visual Workflow: Purification Logic Gate

Thiourea_Decision_Tree cluster_legend Key Factors Start Crude Thiourea Mixture Solubility Solubility Check: Is it soluble in hot EtOH/EtOAc? Start->Solubility Impurity Impurity Profile (TLC/LCMS): Are impurities structurally similar? Solubility->Impurity Yes Column METHOD B: Flash Chromatography (Kinetic Control) Solubility->Column No (Insoluble) OilCheck Oiling Out Risk: MP < 60°C or greasy chains? Impurity->OilCheck No (Distinct Rf) Impurity->Column Yes (Isomers/Homologs) Recryst METHOD A: Recrystallization (Thermodynamic Control) OilCheck->Recryst Low Risk OilCheck->Column High Risk Legend Thioureas often decompose on acidic silica. Prefer Recrystallization if purity allows.

Figure 1: Logic gate for selecting purification method based on physicochemical properties.

Comparative Analysis Data
FeatureRecrystallizationColumn Chromatography (SiO₂)
Purity Potential High (>99% possible)Moderate (95-98%)
Yield Lower (Mother liquor losses)Higher (if no decomposition)
Thiourea Specific Risk Oiling Out: Formation of a second liquid phase instead of crystals.[2]Streaking/Decomposition: Interaction with acidic silanols (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

).
Scalability Excellent (Linear scaling)Poor (Solvent/Silica intensive)
Time Efficiency Slow (Requires cooling cycles)Fast (Immediate isolation)
Module 2: Recrystallization Support

Core Issue: The "Oiling Out" Phenomenon.[2][3][4][5][6] Mechanism: When the limit of solubility is exceeded at a temperature above the melting point of the solute (depressed by impurities), the compound separates as a supercooled liquid (oil) rather than a solid.[2][4][6] This oil traps impurities, defeating the purification.[6]

Troubleshooting Guide: Oiling Out

Q: My thiourea separates as a yellow oil at the bottom of the flask. What now?

  • Immediate Fix: Do not cool further. Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (e.g., Ethanol) to lower the saturation.

  • The "Seeding at Cloud Point" Protocol:

    • Cool the clear solution very slowly.

    • At the first sign of turbidity (Cloud Point), add a seed crystal of pure product.

    • Maintain temperature at this point for 30 minutes to allow nucleation sites to grow before cooling further.

Q: Which solvent systems work best for thioureas? Thioureas require a balance between polar solvation and non-polar precipitation.

Solvent PairRatio (v/v)Application
EtOH / Water 9:1 to 1:1The "Gold Standard" for polar thioureas.
Toluene / Hexane 1:2For lipophilic N,N-dialkyl thioureas.
iPrOH / Water 4:1Good for bulky derivatives that oil out in EtOH.
Acetonitrile SingleHigh-temperature solubility, poor cold solubility.
Module 3: Chromatography Support

Core Issue: Peak Tailing and Irreversible Adsorption. Mechanism: The thiourea sulfur and nitrogen atoms act as Lewis bases, hydrogen-bonding strongly with the acidic protons of silanol groups on the silica surface. This causes "streaking" (tailing) and potential desulfurization.

Troubleshooting Guide: Silica Tailing

Q: My compound streaks from the baseline to the solvent front. How do I fix the resolution?

  • The Solution: You must neutralize the silica surface.

  • Protocol: Add 1% Triethylamine (TEA) to your mobile phase.

    • Why: TEA is a stronger base than your thiourea. It preferentially binds to the active silanol sites, "capping" them and allowing your thiourea to elute based on polarity rather than acid-base interaction [1].

Q: My thiourea turned into a urea (C=S


 C=O) on the column. 
  • Cause: Silica gel can catalyze oxidative desulfurization or hydrolysis, especially if the column is run slowly or the silica is old (acidic).

  • Fix:

    • Switch to Neutral Alumina (Grade III) as the stationary phase.

    • Run a "Flash" column: High flow rate, complete elution in <15 minutes.

Visual Workflow: The "Doped" Column Setup

Column_Workflow Prep Mobile Phase Prep Doping Add 1% TEA (Silanol Blocker) Prep->Doping Essential Step Equilibration Flush Column (3 Column Volumes) Doping->Equilibration Saturate Silica Loading Load Sample (DCM/MeOH) Equilibration->Loading Elution Elute & Collect Loading->Elution Sharp Peaks

Figure 2: Modified chromatography workflow using amine doping to prevent tailing.

Module 4: Validated Experimental Protocols
Protocol A: Recrystallization of Stubborn Thioureas

Best for: Compounds that oil out or have <5% impurities.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling Ethanol (absolute) dropwise until dissolved.

  • The Anti-Solvent: If not dissolving in <10mL/g, add Water dropwise to the hot solution until a faint turbidity persists.

  • Clarification: Add one drop of Ethanol to clear the turbidity.

  • Insulation: Place the flask on a cork ring and cover the mouth with a watch glass (prevents rapid evaporation and surface cooling).

  • Nucleation: Allow to cool to room temperature undisturbed (2-3 hours).

    • Critical: If oil droplets appear, reheat immediately and add 5% more Ethanol.

  • Harvest: Filter the white needles/prisms and wash with cold (

    
    ) Ethanol/Water (1:1).
    
Protocol B: "Neutralized" Flash Chromatography

Best for: Complex mixtures or heat-sensitive derivatives.

  • Slurry Prep: Mix Silica Gel 60 with mobile phase containing 1% Triethylamine (TEA) .

  • Packing: Pour slurry into the column. Flush with 2 Column Volumes (CV) of the TEA-doped solvent.

    • Note: The TEA will generate heat as it neutralizes the silica; allow the column to cool before loading.

  • Loading: Dissolve crude thiourea in a minimum volume of DCM. Load carefully.

  • Elution: Run the gradient (e.g., Hexane

    
     EtOAc).
    
    • Observation: The thiourea should elute as a tight band. Without TEA, it would elute over 10-20 fractions.

References
  • Phenomenex Technical Notes. (2023). Strategies for Peak Shape Improvement of Basic Analytes.

  • Benchchem Technical Support. (2024). Recrystallization of Thiourea Derivatives: Troubleshooting Oiling Out.

  • PubChem. (2025).[7] Thiourea: Chemical and Physical Properties.[8][9] National Library of Medicine.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Mechanisms of Silanol Suppression.[10][11][12][13]

  • Mettler Toledo. (2024).[3] Oiling Out in Crystallization: Causes and Remedies.[2][3][5][6]

Sources

Technical Support Center: Thiourea Synthesis via Isothiocyanate Addition

[1][2][3]

Topic: Troubleshooting Nucleophilic Addition of Amines to Isothiocyanates Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Status: Active | Version: 2.4

Module 1: Core Knowledge Base (The "Why")

Before troubleshooting, it is critical to understand the kinetic drivers of this reaction. The formation of thioureas (

nucleophilicity of the amineelectrophilicity of the isothiocyanate
Reaction Mechanism & Transition States

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate (

Key Insight: The rate-determining step is typically the initial nucleophilic attack. Therefore, steric bulk near the amine nitrogen or electron-withdrawing groups (EWGs) on the amine will drastically reduce reaction rates.

ReactionMechanismReactantsAmine (Nu:) + Isothiocyanate (E+)TSZwitterionic Intermediate(Tetrahedral)Reactants->TSNucleophilic AttackPTProton TransferTS->PTFastProductThiourea ProductPT->ProductStabilization

Figure 1: Step-wise mechanism of thiourea formation. The initial attack is sensitive to steric and electronic factors.

Solvent Effects Matrix

Solvent choice dictates reaction speed and purification ease.

Solvent SystemPolarityReaction RateWorkup MethodBest For...[1]
DCM / THF ModerateModerateEvaporationGeneral synthesis; soluble products.
Ethanol / MeOH HighFastFiltrationInducing precipitation of the product (Oiling out prevention).
Water ("On-Water") HighVery FastFiltrationGreen chemistry; hydrophobic reactants. Accelerated by hydrophobic effect [1].
DMF / DMSO Very HighSlow (Solvation)Aqueous extractionHighly insoluble substrates only. Hard to remove.

Module 2: Diagnostic & Troubleshooting (The "How")

Ticket Category A: Reactivity Issues

Q: The reaction is stalled. TLC shows starting material remaining after 24 hours. What is wrong?

Diagnosis: This is likely an electronic deactivation or steric hindrance issue.

  • Check the Amine: Is it an aniline with strong EWGs (e.g., -NO2, -CN, -CF3)? These deactivators reduce the pKa of the conjugate acid, making the amine a poor nucleophile.

  • Check the Salt Form: Are you using an amine hydrochloride salt? (e.g.,

    
    ).[2] Protonated amines are not  nucleophilic.
    

Solution:

  • For Salts: You must add a stoichiometric base (TEA or DIPEA) to free the amine [2].

  • For Deactivated Amines: Switch to a more polar solvent (Ethanol or Acetonitrile) and heat to reflux. If that fails, add a Lewis Acid catalyst (e.g.,

    
    ) or use microwave irradiation to overcome the activation energy barrier.
    

Q: I am observing the formation of a Urea byproduct instead of Thiourea.

Diagnosis: Hydrolysis. Isothiocyanates are susceptible to hydrolysis by water, forming the corresponding carbamic acid, which decarboxylates to a primary amine, which then attacks the remaining isothiocyanate to form a symmetrical urea (

Solution:

  • Use anhydrous solvents (DCM, THF) under an inert atmosphere (

    
     or Ar).
    
  • If using the "On-Water" protocol, ensure the amine is added in slight excess to outcompete water for the electrophile.

Ticket Category B: Purification & Isolation

Q: My product has "oiled out" and refuses to crystallize. How do I fix this?

Diagnosis: The product is likely trapped in a supersaturated state with impurities preventing crystal lattice formation. This is common in thiourea synthesis due to the rotational flexibility of the thioamide bond.

Solution (The "Crash" Protocol):

  • Solvent Swap: Evaporate the reaction solvent. Dissolve the oil in a minimum amount of "good" solvent (DCM or Acetone).

  • Precipitation: Slowly add a "bad" solvent (Hexanes, Pentane, or Diethyl Ether) with vigorous stirring until cloudiness persists.

  • Sonication: Sonicate the cloudy mixture for 5-10 minutes. This often induces nucleation.

  • Cooling: Place in a -20°C freezer overnight.

Q: The product is water-soluble and I cannot extract it.

Diagnosis: The thiourea moiety is polar. If your R-groups are also polar (e.g., amino acids, sugars), the molecule will stay in the aqueous phase.

Solution:

  • Avoid aqueous workup.

  • Use Solid Phase Extraction (SPE) or reverse-phase flash chromatography (C18).

  • Alternative: Use a scavenger resin (e.g., polymer-supported isocyanate) to remove excess amine, then filter and evaporate.

Module 3: Standard Operating Procedures (The "What")

Protocol A: General Synthesis (Organic Phase)

Best for: Lipophilic amines and isothiocyanates.

  • Dissolution: Dissolve the amine (1.0 equiv) in DCM or THF (0.1 M concentration).

    • Note: If using an amine salt, add DIPEA (1.2 equiv) and stir for 10 mins first.

  • Addition: Add the isothiocyanate (1.0 - 1.1 equiv) dropwise at room temperature.

  • Monitoring: Stir at RT. Monitor by TLC (Visualize with UV or PMA stain).

    • Checkpoint: If <50% conversion after 4 hours, heat to 40°C.

  • Workup:

    • Scenario A (Precipitate formed): Filter the solid, wash with cold Hexanes.[3]

    • Scenario B (Solution): Concentrate in vacuo. Recrystallize from EtOH/Hexanes or purify via silica column (0-5% MeOH in DCM).

Protocol B: "On-Water" Green Synthesis

Best for: Hydrophobic reactants, rapid synthesis, and avoiding toxic solvents [1].

  • Suspension: Suspend the isothiocyanate (1.0 equiv) and amine (1.0 equiv) in distilled water (approx. 2-5 mL per mmol).

  • Agitation: Stir vigorously at room temperature. The reaction is heterogeneous (emulsion).

    • Mechanism:[1][3][4][5][6][7][8] The "on-water" effect accelerates the reaction at the organic-water interface via hydrogen bonding stabilization of the transition state [3].

  • Isolation: The product usually precipitates as a white solid within 1-2 hours.

  • Filtration: Filter the solid, wash with water (to remove trace salts) and then Hexanes (to remove unreacted isothiocyanate). Dry under vacuum.

Module 4: Troubleshooting Logic Tree

Use this decision tree to diagnose reaction failures systematically.

TroubleshootingTreeStartStart: Reaction AnalysisCheckTLCCheck TLC/LCMSIs Product Forming?Start->CheckTLCYieldLowYes, but Low YieldCheckTLC->YieldLowYesNoProductNo Product / SM OnlyCheckTLC->NoProductNoSideProductSide Product: Urea?CheckTLC->SideProductWrong ProductPurificationIssue: Isolation/OilingYieldLow->PurificationActionCrystTry 'Crash' Protocol(See Module 2)Purification->ActionCrystCheckAmineIs Amine a Saltor Electron Deficient?NoProduct->CheckAmineActionBaseAdd DIPEA/TEA(Free base the amine)CheckAmine->ActionBaseSalt FormActionHeatSwitch Solvent (EtOH)& RefluxCheckAmine->ActionHeatDeactivatedActionDryDry SolventsInert AtmosphereSideProduct->ActionDry

Figure 2: Diagnostic logic for thiourea synthesis failures.

References

  • Maddani, M. R., et al. (2010).[9] "Toward a practical and waste-free synthesis of thioureas in water." Molecular Diversity.

  • BenchChem Technical Support. (2025). "Troubleshooting common side reactions in thiourea synthesis." BenchChem.[1][3][10][11]

  • Karche, A. D., et al. (2022).[9] "On-Water Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas." Organic Process Research & Development. [12]

  • Li, Z., et al. (2012). "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[8][13] PMC.

Optimizing reflux time for 4-amino-1,2,4-triazole condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reflux Time for 4-Amino-1,2,4-Triazole (4-AT) Condensation Reactions Ticket ID: #CHEM-4AT-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your condensation reaction with 4-amino-1,2,4-triazole (4-AT) is suffering from low yields, hydrolysis, or difficult purification.

4-AT is a unique nucleophile. Unlike simple amines, the amino group at position 4 is deactivated by the electron-withdrawing nature of the triazole ring, yet it is prone to forming stable Schiff bases (imines) or undergoing cyclocondensation to form fused heterocycles (e.g., triazolothiadiazoles).

The "standard" reflux time found in literature varies wildly (2 to 24 hours). This guide replaces guesswork with a kinetic-based optimization protocol.

Module 1: The Kinetics of Condensation

The Core Question: "Why isn't my reaction finishing?"

The reaction time is strictly governed by the electrophilicity of your carbonyl partner and the solvent system .

  • Nucleophilicity: The

    
     group on 4-AT is less nucleophilic than a standard aniline due to the inductive effect of the adjacent nitrogens.
    
  • The Barrier: The formation of the hemiaminal intermediate is generally fast, but the dehydration step (elimination of water to form the imine) is the rate-determining step and is reversible.

  • The Trap: If you reflux too long without removing water, you establish an equilibrium where hydrolysis competes with formation, lowering yield.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and where the reaction often stalls.

ReactionMechanism SM 4-AT + Aldehyde Hemiaminal Hemiaminal (Unstable Intermediate) SM->Hemiaminal Fast Transition Water Elimination (Rate Limiting) Hemiaminal->Transition Acid Cat. Product Schiff Base (Imine) Transition->Product -H2O Product->Hemiaminal +H2O (Wet Solvent) Hydrolysis Hydrolysis (Reversion)

Figure 1: Mechanistic pathway of 4-AT condensation. Note the reversibility of the product formation if water is not managed.

Module 2: Optimization Protocol (The "How-To")

Do not rely on a fixed timer. Use this adaptive workflow to determine the exact endpoint for your specific derivative.

Standard Operating Procedure (SOP-4AT-05)

Reagents:

  • 4-Amino-1,2,4-triazole (1.0 eq)

  • Aromatic Aldehyde (1.0 - 1.1 eq)

  • Solvent: Ethanol or Methanol (Absolute)

  • Catalyst: Glacial Acetic Acid (3-5 drops per 10 mmol)

Step-by-Step Optimization:

  • Setup: Dissolve 4-AT in solvent before adding the aldehyde. 4-AT solubility can be poor in cold ethanol; gentle warming is permitted.

  • Catalysis: Add the acid catalyst. Note: Without acid, reaction times can triple.

  • Reflux & Monitor: Bring to a rolling reflux (

    
     for EtOH).
    
  • Sampling: Perform TLC every 60 minutes.

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Ethyl Acetate:Methanol (9:1) or Chloroform:Methanol (9.5:0.5). 4-AT is very polar and stays near the baseline; Schiff bases move higher (

      
       0.4–0.7).
      
Decision Matrix: When to Stop

OptimizationLogic Start Start Reflux CheckTLC Check TLC (t = 1 hour) Start->CheckTLC IsSMPresent Is 4-AT Spot Visible? CheckTLC->IsSMPresent Stop STOP Reaction (Cool & Filter) IsSMPresent->Stop No (Complete) TimeLimit Total Time > 8h? IsSMPresent->TimeLimit Yes Continue Continue Reflux (+1 hour) Continue->CheckTLC TimeLimit->Continue No Troubleshoot Consult Troubleshooting (Water Removal) TimeLimit->Troubleshoot Yes

Figure 2: Logical workflow for determining the optimal reflux endpoint.

Module 3: Troubleshooting & FAQs

Q: My yield is low (<50%) even after 12 hours of reflux. Why?

A: You are likely fighting thermodynamic equilibrium. The condensation releases water. If you are using 95% Ethanol or if the solvent is "wet," the equilibrium shifts back toward the starting materials (hydrolysis).

  • Fix: Switch to Absolute Ethanol or Methanol .

  • Advanced Fix: For stubborn substrates, add a Dean-Stark trap (if using Toluene/Benzene) or molecular sieves (3Å) to the reaction flask to scavenge water physically.

Q: I see two spots on TLC close to each other. Is one an impurity?

A: This is a common artifact in 4-AT chemistry.

  • Possibility A (Hemiaminal): You may be seeing the stable hemiaminal intermediate.[1] This occurs often with electron-withdrawing aldehydes (e.g., nitrobenzaldehydes) [2].

  • Possibility B (Azine Formation): 4-AT can sometimes decompose or react in a way that forms symmetrical azines, though less common under mild conditions.

  • Verification: Isolate the solid. Schiff bases of 4-AT usually display a sharp melting point and a characteristic

    
     proton signal at 
    
    
    
    8.5–9.5 ppm in
    
    
    -NMR [1].
Q: Which solvent system is best for my specific derivative?

Refer to the table below for solvent selection based on literature precedents.

Reaction TypeRecommended SolventTypical Reflux TimeCatalystReference
Standard Schiff Base Ethanol / Methanol2 - 5 HoursAcetic Acid (Cat.)[1], [5]
Fused Ring (Thiadiazole) Glacial Acetic Acid4 - 6 HoursNone (Solvent acts as cat.)[1]
Difficult/Steric Bulk n-Butanol7 - 12 HoursAcetic Acid[6]
Green/Rapid Ethanol (Ultrasound)3 - 5 MinutesNone[5]

Module 4: Advanced Considerations

Cyclocondensation vs. Simple Condensation

If your goal is to synthesize 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles (fused rings), simple reflux in ethanol is insufficient.

  • Protocol: These reactions typically require reacting 4-amino-5-mercapto-1,2,4-triazole with aromatic acids or halides.

  • Conditions: Reflux in Phosphorus Oxychloride (

    
    )  or reflux in Dioxane/Acetic Acid is required to drive the dual condensation-cyclization mechanism.
    
  • Time: These are slower.[1] Expect 5–12 hours of reflux [3].

Stability Warning

The


 bond in the resulting Schiff base is sensitive.
  • Do not wash the product with acidic water.

  • Recrystallization: Use hot ethanol.[2] Avoid prolonged heating during recrystallization to prevent hydrolysis.

References

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. National Institutes of Health (NIH). Available at: [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. Molecules (MDPI). Available at: [Link][3]

  • Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives. MDPI. Available at: [Link]

  • Synthesis and biological activities of 5-alkyl-4-amino-1, 2, 4-triazole-3-thione Schiff bases. ResearchGate. Available at: [Link]

  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. National Institutes of Health (NIH). Available at: [Link]

  • Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: FTIR Analysis of Thiourea (C=S) vs. Triazole (C=N) Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Dichotomy

In drug development and materials science, distinguishing between thiourea and triazole moieties is critical. While both contain nitrogenous pi-systems, their vibrational signatures differ fundamentally due to resonance (thiourea) versus aromaticity (triazole).

  • Thiourea (C=S): Characterized by "Thioamide Bands" (I–IV).[1] The C=S bond is not an isolated oscillator; it couples heavily with C-N stretching and N-H deformation, dispersing its energy across the fingerprint region.

  • Triazole (C=N): Characterized by distinct ring vibrations. The C=N bond is part of a rigid aromatic cycle, resulting in sharper, more localized peaks in the double-bond region.

Spectral Deep Dive: Characteristic Assignments

A. Thiourea: The "Thioamide Band" System

Unlike a carbonyl (C=O) which gives a clean, isolated peak around 1700 cm⁻¹, the thiocarbonyl (C=S) bond is heavier and less polar, pushing it to lower frequencies where it couples with other modes. We analyze this using the Thioamide Band classification .

Band ClassificationWavenumber (cm⁻¹)Vibrational Assignment (Mixed Modes)Diagnostic Value
Thioamide I 1610 – 1640δ(NH₂) + ν(C=N) High. Often overlaps with solvent/water. Indicates partial double bond character of C-N due to resonance.
Thioamide II 1500 – 1550ν(C=N) + δ(NH) Medium.[2] Sensitive to substitution on the nitrogen.
Thioamide III 1000 – 1200ν(C=S) + ν(C-N) CRITICAL. This is the primary region for identifying the C=S contribution. Look for a sharp, medium-intensity band here.
Thioamide IV 700 – 800ν(C=S) + N-C-N bend CRITICAL. The low-frequency anchor.[3] Often found near 730 cm⁻¹. Purest C=S character.

Expert Insight: When thiourea coordinates to a metal (e.g., in organometallic catalysts), the C=S bond weakens (lengthens), causing Thioamide IV to shift to an even lower wavenumber (red shift), while the C-N character increases (blue shift in Band I/II).

B. Triazole (1,2,4-Triazole): The Aromatic Ring

The triazole ring is a rigid oscillator. Its peaks are sharper and defined by the breathing of the aromatic system.

Functional GroupWavenumber (cm⁻¹)Vibrational AssignmentDiagnostic Value
C=N Ring Stretch 1550 – 1600ν(C=N) Primary Identifier. Usually a sharp peak around 1580 cm⁻¹. Distinct from the broad Thioamide I band.
N-N Stretch 1260 – 1290ν(N-N) Unique to hydrazines and azoles. Absent in thiourea.
Ring Breathing 950 – 1050Ring Deformation Confirms the cyclic nature of the compound.
C-H (Ring) 3000 – 3150ν(C-H) Weak, sharp peaks above 3000 cm⁻¹, typical of heteroaromatics.

Visualizing the Vibrational Logic

The following diagram illustrates the mechanistic difference between the coupled vibrations of thiourea and the rigid ring modes of triazole.

VibrationalLogic Thiourea Thiourea Backbone (H2N-CS-NH2) Resonance Resonance Effect (S pulls e- from N) Thiourea->Resonance Coupling Vibrational Coupling (No isolated C=S) Resonance->Coupling BandI Band I (1620 cm-1) C=N character Coupling->BandI High Freq BandIV Band IV (730 cm-1) C=S character Coupling->BandIV Low Freq Triazole Triazole Ring (C2H3N3) Aromaticity Aromatic Rigidity (Delocalized Pi System) Triazole->Aromaticity CN_Stretch C=N Stretch (1580 cm-1) Aromaticity->CN_Stretch Localized NN_Stretch N-N Stretch (1270 cm-1) Aromaticity->NN_Stretch Unique

Caption: Figure 1. Mechanistic flow of vibrational energy. Thiourea exhibits coupled modes due to resonance, splitting C=S character across wide bands. Triazole exhibits localized, sharp modes due to ring rigidity.

Experimental Protocol: KBr vs. ATR

For polar, crystalline solids like thiourea and triazole derivatives, the choice of sampling technique significantly affects spectral quality.[3]

Method A: KBr Pellet (Gold Standard for Resolution)

Why: KBr pellets provide superior resolution in the fingerprint region (600–1400 cm⁻¹), which is essential for observing Thioamide Band IV and the N-N stretch . ATR crystals (Diamond/ZnSe) often have poor throughput or noise below 700 cm⁻¹.[3]

Protocol:

  • Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr (dry).

  • Grind: Pulverize in an agate mortar for 2–3 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particles are smaller than the IR wavelength (~2-5 µm) to prevent scattering (Christiansen effect).

  • Press: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove trapped air/water).[3]

  • Validation: The pellet must be transparent, not milky. A milky pellet indicates moisture or coarse particle size.

Method B: ATR (High Throughput Screening)

Why: Useful for rapid purity checks but risks peak intensity distortion. Correction: ATR spectra show lower intensities at high wavenumbers compared to transmission. If comparing to literature KBr data, apply an ATR correction algorithm (available in most FTIR software).

Comparative Data Summary

FeatureThiourea (C=S)Triazole (C=N)Distinction Strategy
1600 cm⁻¹ Region Broad, mixed mode (NH bend + C=N).Sharp, distinct C=N stretch.Peak Shape: Triazole is sharp; Thiourea is broad/shouldered.
1200–1300 cm⁻¹ Thioamide III (C-S/C-N mix).N-N Stretch (~1270 cm⁻¹).N-N Presence: Check for the specific N-N band to confirm triazole.[4]
Fingerprint (<800) Strong Band IV (~730 cm⁻¹).[3]Ring breathing (~800–850 cm⁻¹).Position: Thioamide IV is often the strongest peak in the low region.
Effect of Metal C=S peak shifts significantly (Red shift).Ring peaks shift slightly (Blue shift).Coordination Test: Add metal salt; if 730 cm⁻¹ moves, it's C=S.

Decision Workflow

Use this logic flow to identify your unknown sample.

DecisionTree Start Unknown Sample Spectrum Check1600 Analyze 1550-1650 cm-1 Start->Check1600 Broad Broad/Split Band (NH2 def + C=N) Check1600->Broad Broad Sharp Sharp Peak (C=N Ring) Check1600->Sharp Sharp CheckLow Check 700-750 cm-1 Broad->CheckLow CheckMid Check 1270 cm-1 Sharp->CheckMid ThioResult Likely THIOUREA (Thioamide IV present) CheckLow->ThioResult Strong Peak @ ~730 TriResult Likely TRIAZOLE (N-N stretch present) CheckMid->TriResult Peak @ ~1270

Caption: Figure 2. Diagnostic workflow for differentiating C=S and C=N moieties based on peak shape and fingerprint markers.

References

  • Ragamathunnisa, M., et al. (2012).[5] "Ultrasonic and Spectroscopic Investigation of Thiourea in Non-Aqueous Media." International Journal of Current Research and Review, 4(23).[5] Link

  • Jensen, K. A., & Nielsen, P. H. (1966).[3] "Infrared Spectra of Thioamides and Selenoamides." Acta Chemica Scandinavica, 20, 597-629. (Seminal work on Thioamide Bands).

  • Singh, P., et al. (2020).[3][6] "FTIR Spectrum of Thiourea and Metal Complexation." ResearchGate. Link

  • Specac Application Notes. (2023). "Interpreting Infrared Spectra: Nitrogen Functions." Link

  • Shimadzu Application News. "KBr Pellet Method: Advantages and Protocol." Link

Sources

Mass spectrometry fragmentation patterns of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,4-Triazoles are pharmacophores central to antifungal (e.g., Fluconazole), anticancer, and agrochemical development. Their mass spectrometric (MS) analysis is critical for structural elucidation and metabolite identification.

This guide objectively compares the fragmentation behaviors of 1,2,4-triazole derivatives against their structural isomers (1,2,3-triazoles) and contrasts ionization techniques (ESI vs. EI). It provides a self-validating experimental protocol and mechanistic visualizations to assist researchers in distinguishing these stable heterocycles from more labile alternatives.

Key Takeaway: Unlike 1,2,3-triazoles, which characteristically expel


 immediately, 1,2,4-triazoles exhibit high ring stability, favoring substituent cleavage or stepwise ring disassembly via HCN/nitrile loss.

The Comparative Landscape

Ionization Techniques: ESI vs. EI

The choice of ionization source dictates the observed fragmentation landscape.

FeatureElectrospray Ionization (ESI-MS/MS) Electron Impact (EI-MS)
Primary Ion

(Protonated Molecule)

(Molecular Radical Cation)
Energy State "Soft" ionization; low internal energy."Hard" ionization (70 eV); high internal energy.
Dominant Pathway Substituent-driven. Cleavage occurs at weak exocyclic bonds (e.g., C-S, N-C) before the ring opens.Ring-driven. High energy often triggers immediate Retro-Diels-Alder (RDA) ring collapse.
Application Standard for Drug Dev. (LC-MS compatible). Ideal for polar/thermally labile derivatives (e.g., glycosides, salts).Standard for Libraries. (NIST DB). Best for volatile, non-polar derivatives.
Detection Limit High sensitivity (pg/mL range).Moderate sensitivity (ng/mL range).
Isomeric Differentiation: 1,2,4- vs. 1,2,3-Triazoles

Differentiation of regioisomers is a common QC challenge. The stability of the nitrogen arrangement is the diagnostic discriminator.

Parameter1,2,4-Triazole Derivatives 1,2,3-Triazole Derivatives
Ring Stability High. The N1-N2 bond is stabilized by C3.Low. The N1-N2-N3 contiguous chain is labile.
Primary Neutral Loss HCN (27 Da) or R-CN. Ring cleavage is often secondary to side-chain loss.

(28 Da).
Rapid expulsion of nitrogen gas to form azirine intermediates.
Diagnostic Ratio High

intensity; low fragment abundance at low collision energy (CE).
Low

intensity; base peak often

.

Mechanistic Deep Dive

Understanding why the molecule breaks is more valuable than memorizing where it breaks.

The "Substituent First" Rule (ESI Mode)

In ESI, the proton typically localizes on the most basic nitrogen (N4 in 1,2,4-triazoles). Fragmentation is initiated by charge-remote or charge-proximate mechanisms on the substituents.

  • Thio-derivatives: Cleavage of the C-S bond is dominant, often yielding a mercapto-triazole core.

  • Schiff Bases: Cleavage of the imine bond (

    
    ) is characteristic.
    
Ring Cleavage Pathways

When collision energy (CE) is increased, the ring opens.

  • Pathway A (HCN Loss): Common in 1,2,4-triazoles. The ring splits to release hydrogen cyanide (27 Da).

  • Pathway B (Nitrile Loss): If positions 3 or 5 are substituted, the loss will be the corresponding nitrile (

    
    ).
    
Visualization of Fragmentation Logic

TriazoleFragmentation Substituent 1,2,4-Triazole Derivative [M+H]+ Decision Collision Energy (CE) Substituent->Decision LowEnergy Low CE (10-20 eV) Substituent Cleavage Decision->LowEnergy Soft HighEnergy High CE (>30 eV) Ring Cleavage Decision->HighEnergy Hard SubFrag Side Chain Loss (e.g., Alkyl, Phenyl) LowEnergy->SubFrag Weakest Bond RingOpen Ring Opening (Retro-Diels-Alder) HighEnergy->RingOpen LossHCN Loss of HCN (m/z -27) RingOpen->LossHCN Unsubstituted LossRCN Loss of Nitrile (R-CN) (m/z -41, -103, etc.) RingOpen->LossRCN Substituted FinalFrag Diazo/Amine Fragments LossHCN->FinalFrag LossRCN->FinalFrag

Figure 1: Decision tree for 1,2,4-triazole fragmentation. Note the dependence on Collision Energy (CE) for ring opening.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol includes a System Suitability Test (SST) . Do not proceed to sample analysis if the SST fails.

Reagents & Preparation
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

  • Standard: Fluconazole (commercial standard) as the SST reference.

Instrument Parameters (LC-ESI-MS/MS)
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 1.8 µm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Ion Source: ESI Positive (

    
    ).[2]
    
  • Capillary Voltage: 3500–4000 V.

  • Fragmentor Voltage: Variable (Start at 135V).

The Workflow
  • SST Injection: Inject 1 µL of Fluconazole (1 ppm).

    • Validation Criteria: Observe parent ion m/z 307.1. Trigger MS/MS.

    • Pass: Dominant fragment m/z 220.1 (Loss of triazole ring +

      
      ) and m/z 238.1.
      
    • Fail: If signal < 1E5 counts, clean source or replace capillary.

  • Sample Injection: Inject 1,2,4-triazole derivative (1 ppm in MeOH).

  • Stepwise CE Ramping: Acquire spectra at CE = 10, 20, and 40 eV.

    • Why? To separate substituent loss (low eV) from ring cleavage (high eV).

Isomer Differentiation Logic Flow

IsomerCheck Input Unknown Triazole [M+H]+ Step1 Apply MS/MS (20 eV) Input->Step1 Check Check Neutral Loss Step1->Check Res123 Loss of 28 Da (N2) High Intensity Check->Res123 -28 Da Res124 Loss of 27 Da (HCN) OR Side Chain Loss Check->Res124 -27 Da / Other Concl1 Likely 1,2,3-Triazole Res123->Concl1 Concl2 Likely 1,2,4-Triazole Res124->Concl2

Figure 2: Rapid diagnostic workflow for differentiating triazole isomers.

Characteristic Data Reference

Use this table to assign peaks in your spectrum.

Fragment TypeNeutral Loss (Da)Observed Ion (Example)Structural Inference
Nitrogen Loss -28

Rare in 1,2,4. Indicates 1,2,3-isomer or high-energy rearrangement.
HCN Loss -27

Cleavage of unsubstituted triazole ring.
Acetonitrile Loss -41

Cleavage of methyl-substituted triazole ring.
Thio-Cleavage -32 / -33

Thione/Thiol substituent cleavage.
Mercapto-Triazole (Ion)m/z 102 / 116Characteristic core ion for mercapto-derivatives.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.
  • Borys, A., et al. (2020).[1] "ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones." News of Pharmacy. Link

  • Kalinowski, D., et al. (2023). "Differentiation between Isomeric 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." Molecules. Link

  • BenchChem. (2025).[3] "A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds." Link

  • EURL-SRM. "Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables." Link

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A Comparative Guide to the Structural Elucidation of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the expected structural features of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea with crystallographically characterized analogs. We will delve into the synthetic methodologies, analytical techniques, and the critical interpretation of data that are paramount for researchers, scientists, and drug development professionals working with novel heterocyclic compounds. While a definitive crystal structure for the title compound is not publicly available, this guide will leverage data from closely related molecules to predict its structural properties and provide a framework for its empirical validation.

Introduction: The Significance of Triazole-Thiourea Scaffolds

The hybridization of 1,2,4-triazole and thiourea moieties has given rise to a class of compounds with significant pharmacological potential, including antimicrobial, antifungal, and anticancer activities.[1][2][3] The biological function of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography remains the gold standard for unequivocally determining molecular structure, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

This guide will focus on this compound, a molecule of interest for its potential biological activities. In the absence of its specific crystal structure, we will compare its anticipated structural characteristics with those of related, crystallographically-defined compounds. This comparative approach is crucial for understanding how subtle changes in substitution can influence the overall molecular conformation and solid-state packing, which in turn can affect properties like solubility and bioavailability.

Synthetic Strategy and Rationale

The synthesis of N-substituted thioureas containing a 1,2,4-triazole ring can be approached through several established routes. A common and effective method involves the reaction of an appropriate isothiocyanate with an amino-triazole derivative.[3]

Proposed Synthesis of this compound

A reliable synthetic route to the title compound is outlined below. The choice of solvent and reaction conditions is critical to ensure a high yield and purity of the final product.

Step-by-Step Protocol:

  • Preparation of Ethyl Isothiocyanate: This reagent is commercially available.

  • Synthesis of 4-amino-4H-1,2,4-triazole: This precursor can be synthesized from the reaction of hydrazine hydrate with formic acid, followed by treatment with cyanogen bromide, or can be sourced commercially.

  • Condensation Reaction:

    • Dissolve 4-amino-4H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dry tetrahydrofuran (THF).

    • To this solution, add ethyl isothiocyanate (1.1 eq) dropwise at room temperature with continuous stirring.

    • The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting solid is washed with a cold, non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

    • The crude product is then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure crystals of this compound.

Causality Behind Experimental Choices:

  • Aprotic Solvent: The use of an aprotic solvent like THF or acetonitrile is crucial to prevent any side reactions of the highly reactive isothiocyanate group with protic solvents.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the nucleophilic attack of the amino group on the isothiocyanate, driving the reaction to completion.

  • Recrystallization: This is a critical purification step to obtain single crystals suitable for X-ray diffraction analysis. The choice of solvent is determined by the solubility of the compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-amino-4H-1,2,4-triazole 4-amino-4H-1,2,4-triazole Dissolve in Aprotic Solvent (THF) Dissolve in Aprotic Solvent (THF) 4-amino-4H-1,2,4-triazole->Dissolve in Aprotic Solvent (THF) Ethyl isothiocyanate Ethyl isothiocyanate Add Ethyl Isothiocyanate Add Ethyl Isothiocyanate Ethyl isothiocyanate->Add Ethyl Isothiocyanate Dissolve in Aprotic Solvent (THF)->Add Ethyl Isothiocyanate Reflux (4-6h) Reflux (4-6h) Add Ethyl Isothiocyanate->Reflux (4-6h) Solvent Removal Solvent Removal Reflux (4-6h)->Solvent Removal Wash with Diethyl Ether Wash with Diethyl Ether Solvent Removal->Wash with Diethyl Ether Recrystallization (Ethanol/Water) Recrystallization (Ethanol/Water) Wash with Diethyl Ether->Recrystallization (Ethanol/Water) Product Product Recrystallization (Ethanol/Water)->Product

Caption: Synthetic workflow for this compound.

Structural Characterization: A Multi-faceted Approach

Beyond synthesis, a thorough characterization is necessary to confirm the identity and purity of the compound. This typically involves a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1250-1350 cm⁻¹), and C=N stretching of the triazole ring (around 1600 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal signals for the ethyl group (a triplet and a quartet), protons on the triazole ring, and the N-H protons.[5][6]

    • ¹³C NMR will show characteristic peaks for the thiocarbonyl carbon (C=S) typically in the range of 170-180 ppm, along with signals for the ethyl group and the triazole ring carbons.[4][6]

X-ray Crystallography: The Definitive Analysis

Single-crystal X-ray diffraction provides the most detailed structural information. Although data for the title compound is not available, we can predict its key structural features by comparing it to related structures found in the Cambridge Structural Database (CSD).

Comparative Structural Analysis

For a meaningful comparison, we will consider the crystal structures of two related compounds: a triazole derivative and a thiourea derivative.

  • Alternative 1: 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione - This molecule shares the ethyl-substituted triazole core.[7]

  • Alternative 2: N,N′-bis[2-(dimethylamino)phenyl]thiourea - This provides insight into the conformational preferences of the thiourea linkage.[8]

ParameterExpected for Target Compound4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione[7]N,N′-bis[2-(dimethylamino)phenyl]thiourea[8]
Crystal System Monoclinic or TriclinicMonoclinic-
Space Group P2₁/c or P-1 (common)--
C=S Bond Length (Å) ~1.68 - 1.71-1.6921(11)
C-N (thiourea) (Å) ~1.34 - 1.37-1.3415(14) and 1.3652(14)
Key Torsion Angles Planarity of thiourea backboneDihedral angle between pyridine and triazole rings: 41.73(8)°Intramolecular H-bonding influences conformation
Hydrogen Bonding Intermolecular N-H···N or N-H···SIntermolecular N-H···N hydrogen bonds form chainsIntramolecular N-H···N and intermolecular N-H···S

Discussion of Expected Structural Features:

  • Conformation: The thiourea unit (-NH-CS-NH-) is expected to be largely planar. The ethyl group will likely adopt a staggered conformation to minimize steric hindrance. The orientation of the triazole ring relative to the thiourea backbone will be a key conformational feature, likely influenced by crystal packing forces.

  • Intermolecular Interactions: Strong hydrogen bonds are anticipated, with the N-H groups of the thiourea acting as donors and the nitrogen atoms of the triazole ring or the sulfur atom acting as acceptors. These interactions will play a dominant role in the formation of the crystal lattice, likely leading to the formation of chains or sheets.[7][8]

Caption: Logical relationships in the comparative structural analysis.

Conclusion and Future Work

This guide provides a robust framework for the synthesis and structural characterization of this compound. By drawing comparisons with crystallographically confirmed analogs, we can make informed predictions about its molecular geometry and solid-state packing. The presence of a flexible ethyl group in contrast to more rigid phenyl substituents in many reported structures suggests that the title compound may exhibit different crystal packing motifs, potentially impacting its physical properties.

The definitive elucidation of this structure through single-crystal X-ray diffraction is a critical next step. Such experimental data would not only confirm the predictions made in this guide but also provide valuable insights for the rational design of new triazole-thiourea derivatives with enhanced therapeutic potential.

References

  • Limban, C., et al. (2011). Synthesis, spectroscopic properties and antipathogenic activity of new thiourea derivatives. PubMed. Available at: [Link]

  • Alkan, C., et al. (2021). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. Available at: [Link]

  • Yousef, T. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Khan, I., et al. (2022). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available at: [Link]

  • Kadhim, R. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Yousef, T. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Li, Y.-T., et al. (2012). 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Naz, S., et al. (2021). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. ResearchGate. Available at: [Link]

  • Gimeno, A., et al. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI. Available at: [Link]

  • Alkan, C., et al. (2014). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. Available at: [Link]

  • Siddiqui, H. L., et al. (2009). 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.095-hydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Li, G., et al. (2010). Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Segla, A. K., et al. (2024). (4-Butyl-1-ethyl-1,2,4-triazol-5-ylidene)rhodium(I) tetrafluoridoborate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Kumar, D., et al. (2007). Synthetic studies towards aryl-(4-aryl-4H-[5][9][10]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. Arkivoc. Available at: [Link]

  • Nikolova, S., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • Mange, Y. J., et al. (2022). Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation. International Journal of Creative Research Thoughts. Available at: [Link]

  • Ding, Q., et al. (2009). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. Available at: [Link]

  • Damdoom, W. K., & Hadi, A. R. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science. Available at: [Link]

  • Gümüş, H., et al. (2014). Synthesis and characterization of some new 4H-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Ren, Y., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route and structures for thiourea derivatives (4a–d). ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]

  • Al-Jibouri, S. A., & Al-Masoudi, W. A. (2014). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. ResearchGate. Available at: [Link]

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  • PubChemLite. (n.d.). Thiourea, n-ethyl-n-(2-(6-iodo-2-methyl-4-oxo-3(4h)-quinazolinyl)ethyl)-n'-phenyl-. PubChemLite. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.